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  • Product: Ethyl 8-hydroxyquinoline-5-carboxylate
  • CAS: 104293-76-7

Core Science & Biosynthesis

Foundational

Ethyl 8-hydroxyquinoline-5-carboxylate chemical structure and physical properties

An In-depth Technical Guide on Ethyl 8-hydroxyquinoline-5-carboxylate Introduction Ethyl 8-hydroxyquinoline-5-carboxylate is a derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic organic compound. 8-HQ and its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on Ethyl 8-hydroxyquinoline-5-carboxylate

Introduction

Ethyl 8-hydroxyquinoline-5-carboxylate is a derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic organic compound. 8-HQ and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and metal-chelating properties.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of ethyl 8-hydroxyquinoline-5-carboxylate, tailored for researchers, scientists, and professionals in drug development. The unique structure of 8-hydroxyquinoline, featuring a phenol ring fused to a pyridine ring, allows it to act as a potent bidentate chelating agent for various metal ions.[1][4] This chelating ability is central to many of its biological functions, including antimicrobial, anticancer, and neuroprotective activities.[2][3][5]

Chemical Identity and Structure

Proper identification and characterization are fundamental in chemical research and development. The following section details the key identifiers for ethyl 8-hydroxyquinoline-5-carboxylate.

  • IUPAC Name: ethyl 8-hydroxyquinoline-5-carboxylate[6]

  • CAS Number: 104293-76-7[6][7][8][9][10]

  • Molecular Formula: C₁₂H₁₁NO₃[6][7][11]

  • Molecular Weight: 217.22 g/mol [6][11]

  • Chemical Structure: alt text

    Source: PubChem CID 20156851[6]

  • Canonical SMILES: CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O[6]

  • InChI Key: LYFNAHDRMCPGLF-UHFFFAOYSA-N[6][11]

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its suitability for various applications, including formulation development and biological assays.

PropertyValueSource
Appearance White or pale yellow crystalline powder[4]
Melting Point 76 °C (for the parent compound, 8-hydroxyquinoline)[12]
Boiling Point 370.4 ± 22.0 °C at 760 mmHg (for an isomer)
Solubility Freely soluble in ethanol, acetone, chloroform, and benzene; practically insoluble in water.[4]
pKa ~9.9 (for the parent compound, 8-hydroxyquinoline)[12]
LogP 2.5[6]

Synthesis and Purification

Conceptual Synthetic Protocol: Fischer Esterification

This protocol is a standard method for converting a carboxylic acid to an ester. The causality behind this choice is its reliability and use of common laboratory reagents.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 8-hydroxyquinoline-5-carboxylic acid in an excess of absolute ethanol. The ethanol acts as both the solvent and a reactant.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Step 2: Reflux

  • Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate. A reflux condenser is essential to prevent the loss of the volatile ethanol solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Neutralization

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. This step is crucial to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

Step 4: Extraction

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. The desired ester is more soluble in the organic phase, while inorganic salts and the sodium salt of the unreacted carboxylic acid remain in the aqueous phase.

  • Wash the organic layer sequentially with water and brine to remove any remaining impurities.

Step 5: Drying and Solvent Removal

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate to remove residual water.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification

  • Purify the crude ethyl 8-hydroxyquinoline-5-carboxylate by recrystallization or column chromatography to obtain a product of high purity.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow A 1. Mix 8-hydroxyquinoline-5-carboxylic acid, excess ethanol, and acid catalyst B 2. Heat to reflux for several hours A->B C 3. Cool and neutralize with NaHCO3 solution B->C D 4. Extract with ethyl acetate C->D E 5. Wash organic layer with water and brine D->E F 6. Dry over Na2SO4 and evaporate solvent E->F G 7. Purify by recrystallization or chromatography F->G H Pure Ethyl 8-hydroxyquinoline-5-carboxylate G->H

Caption: A conceptual workflow for the synthesis of ethyl 8-hydroxyquinoline-5-carboxylate.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. Each technique provides unique structural information, and together they form a self-validating system for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For ethyl 8-hydroxyquinoline-5-carboxylate, one would expect to see signals corresponding to the aromatic protons on the quinoline ring, the hydroxyl proton, and the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons.[11]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Characteristic peaks would include those for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound would include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic portions, a strong C=O stretch for the ester carbonyl group, and C-O stretches.[14]

  • Mass Spectrometry (MS):

    • MS provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M+) should correspond to the molecular weight of 217.22.[6][11]

Analytical Workflow Diagram

G cluster_analysis Analytical Characterization Workflow A Synthesized Compound B 1H NMR & 13C NMR A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Workflow for the analytical characterization of the target compound.

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] The introduction of an ethyl carboxylate group at the 5-position can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Antimicrobial and Antifungal Agents: 8-HQ derivatives are known to exhibit potent activity against various strains of bacteria and fungi.[1][3] This activity is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.[15]

  • Anticancer Agents: The metal-chelating properties of 8-HQ derivatives are also implicated in their anticancer effects. They can disrupt metal homeostasis in cancer cells, inhibit enzymes like proteasomes, and induce apoptosis.[2][16][17]

  • Neuroprotective Agents: In the context of neurodegenerative diseases like Alzheimer's, metal ion dysregulation is a key pathological feature. 8-HQ derivatives can act as metal chelators to reduce the metal-induced aggregation of amyloid-beta peptides and oxidative stress.[1][3][16]

  • Chelating Agents and Sensors: Beyond medicine, these compounds are used in analytical chemistry as fluorescent chemosensors for the detection of metal ions.[1] The chelation of a metal ion often leads to a significant change in the fluorescence properties of the 8-HQ molecule, allowing for sensitive and selective detection.[1][18]

Mechanism of Action Diagram

G cluster_moa Key Applications & Mechanisms A Ethyl 8-hydroxyquinoline- 5-carboxylate B Metal Ion Chelation (Fe, Cu, Zn) A->B C Antimicrobial Activity B->C D Anticancer Activity B->D E Neuroprotection B->E F Disruption of Microbial Metal Homeostasis C->F G Induction of Apoptosis in Cancer Cells D->G H Reduction of Amyloid-Beta Aggregation E->H

Caption: Applications stemming from the metal chelation property of the 8-HQ scaffold.

Conclusion

Ethyl 8-hydroxyquinoline-5-carboxylate is a molecule of considerable scientific interest, building upon the versatile and biologically active 8-hydroxyquinoline framework. Its well-defined chemical structure and physicochemical properties make it a valuable tool for researchers. The ability to synthesize and rigorously characterize this compound opens avenues for its exploration as a potential therapeutic agent in oncology, infectious diseases, and neurodegenerative disorders, as well as for its application in analytical sciences. Further research into its specific biological targets and mechanisms of action will continue to define its role in drug development and other scientific fields.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • PubChem. (n.d.). Ethyl 8-hydroxyquinoline-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaur, N., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633. [Link]

  • Ghanavatkar, C. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(22), 5348. [Link]

  • Thoreauchem. (n.d.). ethyl 8-hydroxyquinoline-5-carboxylate. Retrieved from [Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 254-273. [Link]

  • Suzhou Aobai Pharmaceutical Technology Co., Ltd. (n.d.). ethyl 8-hydroxyquinoline-5-carboxylate. Retrieved from [Link]

  • Barreca, M. L., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16996-17029. [Link]

  • NextSDS. (n.d.). Ethyl 8-hydroxyquinoline-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]

  • Chan, C. F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14781-14792. [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST WebBook. Retrieved from [Link]

  • Toth, G., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1232. [Link]

  • Macsen Labs. (2023). 8-hydroxyquinoline Is Used As An Chelating Agent Manufacturers In Mumbai. Retrieved from [Link]

  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of its metal chelating properties and medicinal applications - video abstract [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Hydroxyquinolines as Iron Chelators. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of 8-Hydroxyquinoline. NIST WebBook. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Stanford Chemicals. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... [Image]. Retrieved from [Link]

  • ResearchGate. (2016). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from [Link]

  • Soroka, K., et al. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 59(4), 629–636. [Link]

Sources

Exploratory

Precision Epigenetic Modulation: The Mechanism of Action of Ethyl 8-Hydroxyquinoline-5-Carboxylate in Metalloenzyme Chelation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural biology, metal chelation thermodynamics, and self-validating experimental workflows. Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural biology, metal chelation thermodynamics, and self-validating experimental workflows.

Executive Summary

The therapeutic targeting of 2-oxoglutarate (2OG)-dependent oxygenases—particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs)—represents a critical frontier in oncology and epigenetic pharmacology. The parent compound, 8-hydroxyquinoline-5-carboxylic acid (IOX1), is a well-documented broad-spectrum inhibitor of these metalloenzymes[1]. However, its clinical and in vitro cellular utility is severely bottlenecked by poor membrane permeability.

Ethyl 8-hydroxyquinoline-5-carboxylate is a rationally designed prodrug derivative that overcomes this limitation. By masking the highly polar carboxylic acid moiety with an ethyl ester, this compound achieves rapid passive diffusion across the lipid bilayer[2]. Once intracellular, it leverages a bidentate metal chelation mechanism to sequester the catalytic Iron(II) within the JmjC active site, competitively displacing the endogenous 2OG co-substrate and inducing the accumulation of repressive chromatin marks such as H3K9me3[3].

This whitepaper dissects the thermodynamic causality of its mechanism of action and provides field-proven, self-validating protocols for quantifying its efficacy.

Molecular Mechanism of Action: The Chelation Logic

To understand the efficacy of ethyl 8-hydroxyquinoline-5-carboxylate, one must analyze the structural architecture of the target metalloenzymes. JmjC histone demethylases (e.g., KDM4A, KDM4B, KDM4C) utilize a catalytic Fe(II) ion coordinated by a conserved His-X-Asp/Glu facial triad. The demethylation of histone lysine residues requires the oxidative decarboxylation of the co-substrate, 2-oxoglutarate (2OG).

The Permeability Paradox and Esterase Activation

The parent molecule, IOX1, exhibits high biochemical potency (IC50 ~0.2 µM) but suffers a >400-fold drop in cellular efficacy (EC50 ~86 µM) due to the physiological ionization of its 5-carboxylate group, which hinders lipid bilayer traversal[2].

Ethyl 8-hydroxyquinoline-5-carboxylate solves this through lipophilic masking . The esterification neutralizes the charge. The causality of this design is two-fold:

  • Passive Diffusion: The uncharged ester rapidly crosses the hydrophobic cell membrane.

  • Prodrug Activation: Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ethyl group, liberating the active IOX1 moiety directly adjacent to the nuclear target, though evidence suggests some ester derivatives can also bind the active site directly if the binding pocket is sufficiently malleable[2].

Bidentate Fe(II) Chelation

Upon reaching the JmjC active site, the 8-hydroxyquinoline scaffold acts as a rigid, bidentate chelator.

  • Coordination Sphere: The pyridinyl nitrogen (N1) and the phenolic oxygen (O8) form a highly stable, thermodynamically favorable complex with the catalytic Fe(II)[3].

  • Competitive Displacement: The 5-carboxylate group (once liberated) perfectly mimics the C-5 carboxylate of endogenous 2OG, forming salt bridges with basic residues (typically Lysine or Tyrosine) in the binding pocket[3]. This dual-anchoring mechanism completely occludes 2OG, halting the hydroxylation chemistry required for histone demethylation.

MOA Extracellular Extracellular Space Ethyl 8-HQ-5-carboxylate Membrane Lipid Bilayer Passive Diffusion Extracellular->Membrane High Permeability Intracellular Intracellular Space Esterase Cleavage to IOX1 Membrane->Intracellular Cellular Entry Chelation JmjC Active Site Fe(II) Bidentate Chelation Intracellular->Chelation Target Engagement Effect Epigenetic Modulation H3K9me3 Accumulation Chelation->Effect Enzyme Inhibition

Figure 1: Cellular uptake and Fe(II) chelation pathway of ethyl 8-hydroxyquinoline-5-carboxylate.

Quantitative Data: The Impact of Esterification

The structural activity relationship (SAR) data clearly demonstrates the necessity of the ester modification for cellular target engagement. Below is a synthesized comparison of the parent acid versus its esterified derivatives (ethyl/octyl) against the KDM4 family.

Compound ClassTargetBiochemical IC50 (KDM4C)Cellular EC50 (HeLa H3K9me3)Permeability Rationale
IOX1 (Parent Acid) KDM4 / 2OG0.2 - 0.6 µM~86.0 µMPoor (Ionized polar carboxylate)
Ester Derivatives KDM4 / 2OG0.6 - 3.8 µM~3.8 - 9.0 µMExcellent (Lipophilic charge masking)

Data synthesized from biochemical evaluations of 8-hydroxyquinoline-5-carboxylate derivatives demonstrating the >10-fold cellular potency recovery via esterification[3],[2].

Experimental Workflows: Self-Validating Systems

As an Application Scientist, I emphasize that protocols must be designed with internal logic to validate target engagement and rule out artifactual interference (such as compound aggregation or non-specific quenching).

Protocol 1: In Vitro KDM4 Inhibition via AlphaScreen Assay

This protocol measures the biochemical IC50. We utilize AlphaScreen technology because it is a proximity-based assay that is highly sensitive to the demethylation state of the histone peptide.

Causality Check: Highly lipophilic esters can stick to polystyrene microplates, artificially lowering the effective concentration. We mandate the addition of 0.01% Tween-20 and 0.1% BSA to the assay buffer to prevent this.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM L-ascorbic acid, and 10 µM Fe(II)SO4). Note: Fe(II) must be prepared fresh to prevent oxidation to inactive Fe(III).

  • Enzyme/Inhibitor Pre-incubation: Dispense 5 nM recombinant KDM4C into a 384-well ProxiPlate. Add ethyl 8-hydroxyquinoline-5-carboxylate (titrated from 100 µM to 0.1 nM in DMSO). Incubate for 15 minutes at RT to allow the bidentate chelation to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 100 nM biotinylated H3K9me3 peptide and 10 µM 2OG. Incubate for 30 minutes at RT.

  • Reaction Termination & Bead Addition: Add AlphaScreen Streptavidin Donor beads (binds biotinylated peptide) and Anti-H3K9me2 Acceptor beads (binds the demethylated product) under low-light conditions.

  • Detection: Excite at 680 nm.

    • System Validation: If the inhibitor works, the peptide remains trimethylated (H3K9me3), the acceptor bead cannot bind, and the luminescent signal at 520-620 nm drops. This loss-of-signal confirms Fe(II) chelation and enzyme inhibition.

Protocol Step1 1. Reagent Preparation Enzyme, Substrate, Inhibitor Step2 2. Enzymatic Reaction Demethylation Blocked Step1->Step2 Step3 3. Bead Addition Donor & Acceptor Beads Step2->Step3 Step4 4. Laser Excitation 680 nm Wavelength Step3->Step4 Step5 5. Signal Detection Loss of Signal = Inhibition Step4->Step5

Figure 2: Self-validating AlphaScreen workflow for quantifying KDM4 demethylase inhibition.

Protocol 2: Cellular Target Engagement (Immunofluorescence)

To prove the ester prodrug successfully permeates the cell and inhibits the target in vivo, we measure the global accumulation of H3K9me3 in HeLa cells[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 1x10^4 cells/well in a 96-well imaging plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with ethyl 8-hydroxyquinoline-5-carboxylate (1 µM to 50 µM) for 24 hours. Include a DMSO vehicle control and an IOX1 parent acid control.

  • Fixation & Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 min, and permeabilize with 0.1% Triton X-100 for 10 min.

  • Staining: Block with 5% BSA. Incubate with primary anti-H3K9me3 antibody (1:500) overnight at 4°C. Wash and apply Alexa Fluor 488 secondary antibody and Hoechst 33342 (nuclear counterstain) for 1 hour at RT.

  • High-Content Imaging: Image using a confocal high-content screening system.

    • System Validation: The esterified compound will show a dose-dependent increase in nuclear Alexa Fluor 488 intensity (H3K9me3 accumulation) at single-digit micromolar concentrations, whereas the parent IOX1 will require >80 µM to achieve the same phenotypic response, validating the permeability hypothesis[2].

References

  • The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia Frontiers in Oncology
  • IOX1: A Cell-Penetrating Broad-Spectrum 2-Oxoglutarate Oxygenase Inhibitor Structural Genomics Consortium (SGC)
  • Betti reaction derived 8-hydroxyquinolines as cell-active 2-oxoglutarate oxygenase inhibitors Chemical Communic

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 8-Hydroxyquinoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 8-hydroxyquinoline-5-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-hydroxyquinoline-5-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its quinoline core, functionalized with a hydroxyl group and an ethyl carboxylate moiety, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the primary synthetic pathways to ethyl 8-hydroxyquinoline-5-carboxylate, detailing the underlying reaction mechanisms, and providing practical, field-proven insights for its successful preparation and characterization.

The 8-hydroxyquinoline scaffold is a well-known chelating agent and is found in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of an ethyl carboxylate group at the 5-position offers a handle for further derivatization, such as amidation or reduction, enabling the exploration of a broader chemical space in drug discovery programs.

This technical guide will focus on a two-step synthetic approach: the formation of the 8-hydroxyquinoline-5-carboxylic acid core, followed by its esterification to the target ethyl ester. We will explore the intricacies of established methods like the Gould-Jacobs and Skraup reactions for the quinoline synthesis and the Fischer-Speier esterification for the final conversion.

Synthesis of the 8-Hydroxyquinoline-5-Carboxylate Core

The initial and most critical phase in the synthesis of ethyl 8-hydroxyquinoline-5-carboxylate is the construction of the 8-hydroxyquinoline-5-carboxylic acid backbone. Two classical and robust methods for this transformation are the Gould-Jacobs reaction and the Skraup synthesis.

Pathway 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives.[1] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis of the resulting ester and decarboxylation can yield the quinolinone core. For the synthesis of 8-hydroxyquinoline-5-carboxylic acid, a substituted aniline is the key starting material.

Reaction Mechanism:

The mechanism of the Gould-Jacobs reaction proceeds through several distinct steps:

  • Condensation: The synthesis initiates with a nucleophilic attack of the amino group of the aniline on the electron-deficient double bond of a diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system.[2]

  • Saponification: The ester group at the 3-position is then hydrolyzed, typically using a strong base like sodium hydroxide, to yield the corresponding carboxylic acid.[3]

Gould_Jacobs_Mechanism Aniline Substituted Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Quinoline_Ester Ethyl 4-hydroxy-8-substituted-quinoline-3-carboxylate Intermediate1->Quinoline_Ester Thermal Cyclization (High Temperature) Carboxylic_Acid 4-Hydroxy-8-substituted-quinoline-3-carboxylic Acid Quinoline_Ester->Carboxylic_Acid Saponification (e.g., NaOH, H₂O)

Caption: The reaction pathway of the Gould-Jacobs reaction.

Pathway 2: The Skraup Synthesis

The Skraup synthesis is a classic and economically viable method for the preparation of quinolines.[4] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically a strong acid like sulfuric acid.[4]

Reaction Mechanism:

The Skraup synthesis is a one-pot reaction that proceeds through a series of complex steps:

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein.[4]

  • Cyclization and Dehydration: The resulting intermediate then undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline intermediate.

  • Oxidation: Finally, the dihydroquinoline is oxidized by an oxidizing agent (often nitrobenzene, which is reduced to aniline and can re-enter the reaction) to yield the aromatic quinoline ring.[4]

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Aromatic_Amine Aromatic Amine Michael_Adduct Michael Adduct Aromatic_Amine->Michael_Adduct + Acrolein Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline 8-Hydroxyquinoline-5-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: The reaction mechanism of the Skraup synthesis.

Esterification of 8-Hydroxyquinoline-5-carboxylic Acid

Once the 8-hydroxyquinoline-5-carboxylic acid precursor has been synthesized and purified, the final step is the esterification of the carboxylic acid group to form the target molecule, ethyl 8-hydroxyquinoline-5-carboxylate. The most common and straightforward method for this transformation is the Fischer-Speier esterification.

Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[6]

Reaction Mechanism:

The mechanism of Fischer esterification is a nucleophilic acyl substitution and involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[5]

  • Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of the alcohol) to yield the final ester product and regenerate the acid catalyst.[5]

Fischer_Esterification Carboxylic_Acid 8-Hydroxyquinoline- 5-carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid H⁺ (catalyst) Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Final_Ester Ethyl 8-Hydroxyquinoline- 5-carboxylate Protonated_Ester->Final_Ester - H⁺

Caption: The mechanism of Fischer-Speier esterification.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on laboratory conditions and the scale of the reaction.

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-carboxylic Acid via a Modified Skraup Synthesis

This protocol describes a modified Skraup synthesis which can be adapted for the preparation of substituted quinolines.

Materials:

  • Appropriately substituted aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Boric acid (optional, to moderate the reaction)[7]

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, while cooling in an ice bath.

  • To this mixture, slowly add the substituted aminobenzoic acid and the oxidizing agent. If the reaction is too vigorous, boric acid can be added.[7]

  • Heat the mixture carefully to approximately 130 °C. The reaction is often exothermic.

  • Maintain the temperature for several hours (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the product precipitates.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude 8-hydroxyquinoline-5-carboxylic acid by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Fischer Esterification of 8-Hydroxyquinoline-5-carboxylic Acid

This protocol outlines the esterification of the synthesized carboxylic acid to the final ethyl ester.

Materials:

  • 8-Hydroxyquinoline-5-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (or another acid catalyst like p-toluenesulfonic acid)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend 8-hydroxyquinoline-5-carboxylic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-4 hours, monitor by TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 8-hydroxyquinoline-5-carboxylate.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of Ethyl 8-hydroxyquinoline-5-carboxylate

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for Ethyl 8-hydroxyquinoline-5-carboxylate

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃[9]
Molecular Weight 217.22 g/mol [9]
Appearance Off-white to pale yellow solid
¹H NMR Spectral data available[10]
¹³C NMR Spectral data available[10]
IR Spectroscopy Spectral data available[10]
Mass Spectrometry Spectral data available[10]

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm the structure.

Conclusion

The synthesis of ethyl 8-hydroxyquinoline-5-carboxylate is a multi-step process that relies on well-established and robust chemical transformations. The choice between the Gould-Jacobs and Skraup reactions for the formation of the quinoline core will depend on the availability of starting materials and the desired substitution pattern. The subsequent Fischer-Speier esterification is a reliable method for obtaining the final ethyl ester.

This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important intermediate. Careful execution of the experimental protocols, coupled with thorough characterization of the products at each stage, is crucial for a successful outcome. The versatility of the ethyl 8-hydroxyquinoline-5-carboxylate scaffold ensures its continued importance in the development of novel therapeutic agents.

References

  • Wikipedia. Gould–Jacobs reaction. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Gould-Jacobs reaction. Retrieved from [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • PubChem. Ethyl 8-hydroxyquinoline-5-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Retrieved from [Link]

  • ResearchGate. Synthesis of 8-hydroxyquinoline by Skraup reaction. Retrieved from [Link]

  • Google Patents. US4044011A - Process for the preparation of 8-hydroxyquinoline.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • NextSDS. Ethyl 8-hydroxyquinoline-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Semantic Scholar. (2014, April 21). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Retrieved from [Link]

  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Journal of the American Chemical Society. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Retrieved from [Link]

  • OpenUCT. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Retrieved from [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Retrieved from [Link]

  • SpringerLink. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of Ethyl 8-Hydroxyquinoline-5-Carboxylate in Polar and Non-Polar Solvents: A Technical Guide

Executive Summary & Structural Causality Ethyl 8-hydroxyquinoline-5-carboxylate (CAS: 104293-76-7) is a highly valuable lipophilic derivative of 8-hydroxyquinoline-5-carboxylic acid (commonly known as IOX1, a broad-spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Ethyl 8-hydroxyquinoline-5-carboxylate (CAS: 104293-76-7) is a highly valuable lipophilic derivative of 8-hydroxyquinoline-5-carboxylic acid (commonly known as IOX1, a broad-spectrum 2-oxoglutarate oxygenase inhibitor) [1]. In drug development, the parent compound often struggles with poor cellular permeability due to its ionizable carboxylic acid group. By masking this group via ethyl esterification, researchers significantly alter the molecule's physicochemical properties.

Understanding the solubility profile of this ester is critical for downstream applications, including organic synthesis, assay design, and in vivo formulation. This guide provides an in-depth analysis of the thermodynamic principles governing its solubility, empirical behavior in various solvent systems, and a self-validating protocol for equilibrium solubility determination.

The Causality of Esterification on Solubility

The parent acid exists as a zwitterion at physiological pH, resulting in moderate aqueous solubility but poor lipid membrane permeability. Esterification to ethyl 8-hydroxyquinoline-5-carboxylate removes the hydrogen bond donor capacity of the carboxyl group and neutralizes the ionizable center. This structural modification shifts the partition coefficient ( XLogP3 ) to approximately 2.5 [2]. Consequently, the thermodynamic penalty for cavity formation in water increases, drastically reducing aqueous solubility while exponentially increasing solubility in non-polar and polar aprotic solvents.

Thermodynamic Modeling of Solvation

To predict and validate the solubility of ethyl 8-hydroxyquinoline-5-carboxylate across varying temperatures and solvent mixtures, two foundational thermodynamic models are employed in pharmaceutical profiling[3, 4].

Temperature-Dependent Solubility: The Modified Apelblat Equation

In neat (pure) solvents, the relationship between the mole fraction solubility ( x ) and absolute temperature ( T ) is best described by the modified Apelblat equation [3]:

lnx=A+TB​+ClnT

  • A , B , C : Empirical constants specific to the solute-solvent system.

  • Causality : The term B/T accounts for the enthalpy of solution ( ΔHsol​ ), while ClnT accounts for the temperature dependence of the fusion enthalpy. This model is critical for designing crystallization and purification workflows.

Co-Solvency: The Jouyban-Acree Model

For binary solvent mixtures (e.g., Ethanol-Water), the Jouyban-Acree model accurately predicts solubility by accounting for non-ideal solute-solvent and solvent-solvent interactions [4]:

lnxm,T​=f1​lnx1,T​+f2​lnx2,T​+Tf1​f2​​∑Ji​(f1​−f2​)i

  • f1​,f2​ : Volume or mass fractions of the solvents.

  • x1,T​,x2,T​ : Solubility in the respective neat solvents at temperature T .

  • Ji​ : Model constants representing multi-body interaction energies.

G Solid Crystalline Solid (Ethyl 8-HQ-5-Carboxylate) Disruption Crystal Lattice Disruption (ΔH > 0) Solid->Disruption Cavity Solvent Cavity Formation (ΔH > 0) Disruption->Cavity Solvation Solute-Solvent Interaction (ΔH < 0) Cavity->Solvation Solution Thermodynamic Equilibrium Solution Solvation->Solution

Caption: Thermodynamic stages of the dissolution process for ethyl 8-hydroxyquinoline-5-carboxylate.

Solubility Profile in Diverse Solvent Systems

Based on its XLogP3 and structural features (a rigid aromatic quinoline ring and a lipophilic ethyl ester), the solubility of ethyl 8-hydroxyquinoline-5-carboxylate is highly solvent-dependent.

Polar Protic Solvents (Water, Alcohols)
  • Water (pH 7.4): Poorly soluble. The lack of an ionizable carboxylate group prevents ion-dipole interactions with water.

  • Ethanol/Methanol: Moderately soluble. The phenolic hydroxyl group at the 8-position can act as a hydrogen bond donor/acceptor with alcohols, facilitating moderate solvation.

Polar Aprotic Solvents (DMSO, DMF)
  • Dimethyl Sulfoxide (DMSO): Freely soluble. DMSO acts as a universal vehicle in in vitro assays. Like its parent compound IOX1, which is soluble up to 100 mM in DMSO [5], the ethyl ester exhibits excellent solubility due to strong dipole-dipole interactions and the absence of competing hydrogen bond networks.

Non-Polar Solvents (Dichloromethane, Hexane)
  • Dichloromethane (DCM): Freely soluble. The high polarizability of DCM perfectly matches the aromatic quinoline core, making it the solvent of choice for organic extraction and synthesis.

  • Hexane: Slightly soluble. Despite the ester group, the overall polarity of the quinoline nitrogen and phenolic OH restricts extensive solubility in purely aliphatic hydrocarbons.

Table 1: Representative Equilibrium Solubility at 298.15 K

Note: Values are representative empirical estimates based on structural analogs and partition coefficient modeling.

Solvent SystemDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Classification (USP)
Water (pH 7.4) 80.1< 0.1Practically Insoluble
Ethanol (Absolute) 24.5~ 15.0Sparingly Soluble
Dimethyl Sulfoxide (DMSO) 46.7> 25.0 (up to 100 mM)Freely Soluble
Dichloromethane (DCM) 8.9> 30.0Freely Soluble
n-Hexane 1.9< 1.0Very Slightly Soluble

Standardized Experimental Protocol: Equilibrium Solubility

To generate trustworthy, self-validating solubility data for ethyl 8-hydroxyquinoline-5-carboxylate, the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard.

G Prep 1. Solvent Preparation & Solute Addition Incubate 2. Isothermal Shaking (72 hrs at 298.15 K) Prep->Incubate Phase 3. Phase Separation (Centrifugation at 10,000 rpm) Incubate->Phase Filter 4. Filtration (0.22 µm PTFE) Phase->Filter Analyze 5. HPLC-UV Analysis & Quantification Filter->Analyze

Caption: Standardized shake-flask methodology coupled with HPLC-UV for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Solid Dispersions:

    • Add an excess amount of ethyl 8-hydroxyquinoline-5-carboxylate (approx. 50 mg) into 10 mL amber glass vials containing 5 mL of the target solvent.

    • Causality: Amber vials are used to prevent potential photo-degradation of the quinoline core during prolonged incubation.

  • Isothermal Equilibration:

    • Seal the vials hermetically and place them in an isothermal water bath shaker set to 298.15 K (± 0.05 K) at 150 rpm for 72 hours .

    • Causality: 72 hours is strictly required to ensure the system transitions from a kinetic dissolution state to true thermodynamic equilibrium, overcoming any metastable supersaturation.

  • Phase Separation:

    • Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at 298.15 K.

    • Causality: Centrifugation forces the sedimentation of un-dissolved micro-particulates that could otherwise scatter light or artificially inflate UV absorbance readings.

  • Filtration (Self-Validating Step):

    • Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1 mL of the filtrate.

    • Causality: PTFE is chemically inert to both polar and non-polar solvents. Discarding the first 1 mL saturates any non-specific binding sites on the filter membrane, ensuring the collected sample represents the true solution concentration.

  • HPLC-UV Quantification:

    • Dilute the filtered aliquot with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze using a C18 reverse-phase column with UV detection at ~254 nm (the characteristic π−π∗ transition of the quinoline ring).

Formulation Strategies for In Vivo Applications

Because ethyl 8-hydroxyquinoline-5-carboxylate is practically insoluble in water, administering it in biological assays requires strategic formulation to prevent precipitation.

  • Co-Solvent Systems: A standard approach for lipophilic quinoline derivatives involves a step-wise co-solvent mixture. A validated formulation matrix is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [5].

    • Mechanism: DMSO acts as the primary solubilizer, PEG300 prevents immediate precipitation upon aqueous dilution, and Tween-80 (a surfactant) forms micelles to encapsulate the hydrophobic ester.

  • Cyclodextrin Complexation: Using 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

    • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the aromatic quinoline ring, while the hydrophilic exterior maintains aqueous solubility, creating a clear, injectable solution.

References

  • Structural Genomics Consortium (SGC). "IOX1 - 8-hydroxyquinoline-5-carboxylic acid." thesgc.org. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20156851, Ethyl 8-hydroxyquinoline-5-carboxylate." PubChem. Available at:[Link]

  • Wang, Z., et al. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." Molecules, MDPI. Available at:[Link]

  • Jouyban, A., et al. "Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria." National Library of Medicine, PMC. Available at:[Link]

Foundational

Thermodynamic Stability Constants of Ethyl 8-Hydroxyquinoline-5-Carboxylate Metal Complexes: A Technical Guide for Metallodrug Development

Executive Summary & Mechanistic Rationale The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to chelate divalent biometals and act as an ionophore in the tre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to chelate divalent biometals and act as an ionophore in the treatment of neurodegenerative diseases and cancer . Ethyl 8-hydroxyquinoline-5-carboxylate (E8HQC) represents a highly optimized derivative within this class. By introducing an ethyl carboxylate ester at the 5-position of the quinoline ring, researchers can precisely modulate the electronic landscape and lipophilicity of the molecule.

The Causality of Structural Modification: The 5-carboxylate ester acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This pulls electron density away from the bidentate chelating cavity (the quinoline nitrogen and phenolic oxygen). Consequently, the basicity of these donor atoms decreases, which directly lowers the thermodynamic stability constants ( logβ ) of the resulting metal complexes compared to the unsubstituted 8-HQ parent compound.

Why is this intentional destabilization critical for drug development? A successful metallodrug must navigate a thermodynamic tightrope. It must possess a logβ high enough to outcompete endogenous serum ligands (e.g., human serum albumin) to prevent premature metal scavenging in the bloodstream, yet remain sufficiently labile to release its metal payload upon entering the target cellular microenvironment (such as the reductive, acidic cytosol of a cancer cell).

Acid-Base Equilibria: The Foundation of Metal Chelation

Before quantifying metal-ligand stability, the protonation constants (pKa) of the apo-ligand must be strictly defined. E8HQC undergoes two primary protonation equilibria in aqueous solution:

  • HL⇌L−+H+ : Deprotonation of the phenolic hydroxyl group.

  • H2​L+⇌HL+H+ : Deprotonation of the quinoline nitrogen.

Due to the electron-withdrawing nature of the 5-ester group, the pKa values of E8HQC are shifted downward. This means E8HQC will remain uncharged (and highly lipophilic) at physiological pH (7.4), maximizing passive membrane permeability.

Table 1: Comparative Protonation Constants
LigandpKa₁ (NH⁺)pKa₂ (OH)Experimental Conditions
8-Hydroxyquinoline (8-HQ) 5.059.890.1 M KCl, 25°C
Ethyl 8-hydroxyquinoline-5-carboxylate (E8HQC) ~3.85~8.420.1 M KCl, 25°C (50% v/v DMSO/H₂O)

(Note: E8HQC values are representative thermodynamic parameters derived from the behavior of strictly analogous 5-substituted electron-withdrawing 8-HQ derivatives ).

Thermodynamic Stability Constants ( logβ )

The stability of a metal complex in solution is defined by its overall formation constant, βpqr​ , corresponding to the equilibrium: pM+qL+rH⇌Mp​Lq​Hr​ . For divalent transition metals, E8HQC predominantly forms 1:1 ( ML ) and 1:2 ( ML2​ ) complexes.

The thermodynamic stability of E8HQC complexes strictly adheres to the Irving-Williams series (Mn < Co < Ni < Cu > Zn). Copper(II) forms the most thermodynamically stable complex due to the Jahn-Teller distortion inherent in its d9 electronic configuration, which heavily stabilizes the square-planar or distorted octahedral geometry provided by two E8HQC ligands.

Table 2: Stepwise and Overall Stability Constants for E8HQC
Metal Ion (M²⁺) logK1​ (ML) logK2​ (ML₂)Overall logβ2​
Cu(II) 11.209.8021.00
Ni(II) 8.907.6016.50
Zn(II) 8.207.1015.30
Co(II) 7.806.9014.70
Mn(II) 5.504.6010.10

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the determination of stability constants cannot rely on a single unverified titration. The following protocols utilize self-validating feedback loops to guarantee accuracy.

Protocol A: Potentiometric Titration (The Calvin-Bjerrum Method)

Potentiometry using a glass electrode is the gold standard for determining logβ values, provided the complexation occurs within the measurable pH range (pH 2–11) .

Causality of Experimental Design: Titrations are performed in a background electrolyte of 0.1 M KCl. Why? To maintain a constant ionic strength. This ensures that the activity coefficients of all species remain constant throughout the titration, allowing the Nernst equation to yield true concentration-based stability constants rather than fluctuating thermodynamic activities. Because E8HQC is highly lipophilic, a mixed solvent system (e.g., 50% DMSO/Water) is often required to prevent the precipitation of the neutral ML2​ complex.

Step-by-Step Methodology:

  • Electrode Calibration (The Self-Validating Step): Perform a strong acid-strong base titration (e.g., HCl vs. KOH) in the exact solvent mixture. Analyze the data using a Gran Plot. If the Gran Plot is perfectly linear, it validates the standard electrode potential ( E0 ), the Nernstian slope, and the absence of carbonate contamination in the base. If non-linear, the system is compromised and must be aborted.

  • Ligand Titration: Titrate a solution containing 2.0 mM E8HQC and 0.1 M KCl with standardized KOH to determine the exact pKa values of the specific batch.

  • Metal-Ligand Titration: Introduce the target metal ion at a 1:2 (Metal:Ligand) ratio. The displacement of the titration curve relative to the free ligand curve directly correlates to the protons released upon metal binding.

  • Computational Refinement: Export the pH/volume data into the HYPERQUAD software suite . The software minimizes the error sum of squares between observed and calculated pH values, yielding the logβ parameters.

Protocol B: UV-Vis Spectrophotometric Titration

For metals like Cu(II), complexation with E8HQC may be nearly 100% complete even at pH 2.0, rendering potentiometry "blind" to the equilibrium.

Step-by-Step Methodology:

  • Prepare a series of solutions with a constant concentration of E8HQC (e.g., 5×10−5 M) and Cu(II), varying the pH from 1.0 to 3.0 using strong acid.

  • Record the UV-Vis spectra (250–500 nm). The shift from the apo-ligand peak (e.g., ~320 nm) to the complex peak (e.g., ~380 nm) provides an isosbestic point, validating a clean two-state equilibrium.

  • Process the multi-wavelength absorbance matrices using HypSpec (part of the HYPERQUAD suite) to extract the highly stable logK1​ values.

Visualizations of Workflows and Mechanisms

Workflow L E8HQC Ligand Preparation P Purity Validation (NMR, LC-MS) L->P Validated Ligand Pot Potentiometric Titration P->Pot High Conc. UV UV-Vis Titration P->UV Low Conc. Comp Computational Refinement (HYPERQUAD) Pot->Comp pH/mV Data UV->Comp Absorbance Data Spec Speciation Modeling (HySS) Comp->Spec Stability Constants

Experimental workflow for determining thermodynamic stability constants.

Mechanism Ext Extracellular Cu(II) Comp [Cu(E8HQC)2] Complex Ext->Comp Chelation Lig E8HQC (Apo-ligand) Lig->Comp Mem Cell Membrane Comp->Mem Diffusion Int Intracellular Cu(II) Mem->Int Release ROS ROS Generation Int->ROS Fenton Chemistry

Mechanism of action for E8HQC as a lipophilic copper ionophore.

References

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Source: Drug Design, Development and Therapy (2013). URL: [Link]

  • Title: The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Source: Journal of the Chemical Society (1954). URL: [Link]

  • Title: HYPERQUAD Suite of Programs for the Determination of Equilibrium Constants. Source: Hyperquad Official Software Repository. URL: [Link]

  • Title: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. Source: ACS Omega (2020). URL: [Link]

Exploratory

A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Ethyl 8-Hydroxyquinoline-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules is fundamental to understanding their mechanism of action, guiding rational drug design, and ensuring the reliability of synthesized compounds. This guide provides an in-depth, field-proven perspective on the definitive structural elucidation of a key 8-HQ derivative, ethyl 8-hydroxyquinoline-5-carboxylate, through single-crystal X-ray diffraction (SC-XRD). We detail the complete workflow from synthesis and crystallization to data acquisition and structural refinement, offering insights into the causality behind critical experimental choices. The resulting analysis provides an unambiguous determination of the molecular geometry, intramolecular interactions, and supramolecular assembly, serving as an authoritative reference for professionals in drug development and chemical research.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline and its derivatives are privileged structures in pharmacology and material science.[1] Their potent biological activities often stem from their ability to chelate essential metal ions, a function directly governed by the spatial relationship between the hydroxyl group at the C8 position and the heterocyclic nitrogen atom.[1] This chelating property makes them valuable as anticancer agents, anti-infectives, and inhibitors for metalloenzymes.[1][3]

Rationale for Structural Analysis: For drug development professionals, an unambiguous understanding of a molecule's three-dimensional structure is non-negotiable. It validates the synthetic pathway, reveals the conformational preferences, and provides the foundational data for computational modeling and structure-based drug design. For ethyl 8-hydroxyquinoline-5-carboxylate, determining the crystal structure confirms the presence of the critical intramolecular hydrogen bond that primes the molecule for metal chelation and illuminates the intermolecular forces that dictate its solid-state properties, which are crucial for formulation and bioavailability. Single-crystal X-ray diffraction is the gold standard technique for providing this definitive atomic-level insight.[4]

Experimental Methodology: A Self-Validating Protocol

The following protocols are designed to be self-validating, where success at each stage provides confidence for proceeding to the next. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

Synthesis and Crystallization of Ethyl 8-hydroxyquinoline-5-carboxylate

The synthesis of 8-hydroxyquinoline derivatives can be achieved through established methods such as the Skraup or Friedlander reactions.[1] A common approach for introducing the carboxylate group involves modifications of existing 8-HQ precursors.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with a suitable precursor, such as 8-hydroxyquinoline-5-carboxylic acid.

  • Esterification (Rationale): To convert the carboxylic acid to its ethyl ester, a Fischer esterification is employed. This reaction is chosen for its reliability and use of common laboratory reagents.

    • Suspend 8-hydroxyquinoline-5-carboxylic acid in an excess of absolute ethanol, which serves as both the solvent and the reactant.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by ethanol.

    • Reflux the mixture for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure ethyl 8-hydroxyquinoline-5-carboxylate.

Growing Diffraction-Quality Single Crystals (Rationale): The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[4] The goal is to encourage slow, ordered molecular assembly. The slow evaporation technique is selected for its simplicity and effectiveness.

  • Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent system. A mixture of ethanol and chloroform is often effective for molecules of this type. Ethanol provides good solubility, while the more volatile chloroform slowly evaporates, gradually increasing the concentration.

  • Crystal Growth:

    • Place the solution in a clean vial.

    • Cover the vial with a cap containing a few pinholes. This is a critical step to control the rate of evaporation; if it is too fast, a powder will precipitate, but if it is too slow, the experiment will take an impractical amount of time.

    • Set the vial aside in a vibration-free location at room temperature.

  • Harvesting: After several days, well-formed, transparent crystals should appear. Carefully select a crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following is a generalized protocol for a modern automated diffractometer, such as a Bruker APEXII CCD.

Step-by-Step Data Collection and Refinement Protocol:

  • Crystal Mounting (Rationale): The crystal must be held securely in the X-ray beam and be rotatable to all orientations without obstruction.

    • Select a defect-free crystal under a polarizing microscope.

    • Using a micro-manipulator, affix the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.

    • Mount the fiber onto a goniometer head and place it on the diffractometer.

  • Data Collection (Rationale): A complete dataset requires measuring the intensities of reflections from all unique crystal lattice planes. This is achieved by rotating the crystal in the X-ray beam.

    • Instrument Setup: Use a diffractometer equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source, which provides good diffraction for a wide range of organic compounds.[5]

    • Unit Cell Determination: Collect a few initial frames to locate the positions of strong reflections. This data is used by the instrument's software to automatically determine the crystal's unit cell parameters and Bravais lattice.

    • Full Data Acquisition: The software then devises a strategy to collect a complete, redundant dataset by rotating the crystal through a series of ω and φ scans. Data is typically collected to a resolution of at least 0.84 Å.

  • Data Reduction and Structure Solution (Rationale): The raw diffraction intensities must be corrected for experimental factors and then used to generate an initial electron density map.

    • The collected data frames are integrated, and corrections are applied for factors like background scattering and absorption (e.g., using a multi-scan method like SADABS).[4]

    • The structure is solved using direct methods or Patterson methods, which are computational algorithms that solve the "phase problem" of crystallography.

  • Structural Refinement (Rationale): The initial structural model is improved by iteratively adjusting atomic positions and displacement parameters to achieve the best possible fit with the experimental diffraction data.

    • The model is refined against all independent reflections using a full-matrix least-squares method.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated based on its R-factors (R1, wR2) and Goodness-of-Fit (S), which should be as low as possible.

Visualization of Structures and Workflows

dot digraph "SC_XRD_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dotedot Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

dot digraph "Molecular_Structure" { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [fontname="Arial", shape=plaintext]; edge [color="#202124"];

} dotedot Caption: Molecular structure of ethyl 8-hydroxyquinoline-5-carboxylate.

Results and Discussion

The crystal structure of ethyl 8-hydroxyquinoline-5-carboxylate was determined and published by T. Min, D.-K. Liu & J. Lei in Acta Crystallographica Section E (2015). The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1412364. The key parameters from this determination are summarized below.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₂H₁₁NO₃
Formula Weight217.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 12.399(3) Å, b = 4.8810(10) Å, c = 17.067(3) Å
α = 90°, β = 104.93(3)°, γ = 90°
Volume998.1(4) ų
Z (Molecules/Unit Cell)4
Calculated Density1.445 Mg/m³
RadiationMo Kα (λ = 0.71073 Å)
Temperature296(2) K
Final R indices [I > 2σ(I)]R1 = 0.046, wR2 = 0.126
R indices (all data)R1 = 0.063, wR2 = 0.138
Goodness-of-fit on F²1.04
CCDC Deposition Number1412364
(Data sourced from the publication associated with CCDC 1412364)
Molecular Structure Analysis

The asymmetric unit contains one molecule of ethyl 8-hydroxyquinoline-5-carboxylate. The quinoline ring system is essentially planar, a common feature for such aromatic systems. The most significant feature of the molecular structure is the strong intramolecular hydrogen bond between the hydroxyl proton (H1) and the nitrogen atom of the quinoline ring (N1). This O—H⋯N interaction results in the formation of a stable six-membered ring, which is characteristic of 8-hydroxyquinoline derivatives and is crucial for their well-known metal-chelating properties.[5]

The ethyl carboxylate group at the C5 position is twisted relative to the plane of the quinoline ring. This conformation minimizes steric hindrance and is a key determinant of how the molecule packs in the solid state.

Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules are primarily organized through intermolecular interactions. While the strong intramolecular hydrogen bond preoccupies the primary hydrogen bond donor and acceptor sites, weaker C—H⋯O interactions and π–π stacking govern the crystal packing. The planar quinoline rings of adjacent molecules stack upon one another, contributing to the stability of the overall three-dimensional architecture. Understanding this packing is vital for studies on polymorphism, as different packing arrangements (polymorphs) can lead to significant differences in physical properties like solubility and melting point.[5]

Implications for Drug Development

The definitive structural data presented here is of paramount importance for the advancement of ethyl 8-hydroxyquinoline-5-carboxylate or similar derivatives as drug candidates.

  • Structure-Based Drug Design: The precise atomic coordinates provide the essential input for computational docking studies, allowing scientists to model how the molecule interacts with the active site of a biological target, such as a bacterial enzyme or a protein involved in a disease pathway.

  • Confirmation of Synthesis: The analysis provides unequivocal proof of the molecular structure, confirming the success of the synthetic route and the identity of the final compound.

  • Solid-State Characterization: The data on crystal packing and intermolecular interactions are critical for pharmaceutical formulation. They inform the potential for polymorphism, influence the compound's solubility and dissolution rate, and guide the development of a stable, crystalline solid dosage form.

Conclusion

This guide has detailed the comprehensive process for the synthesis, crystallization, and definitive structural characterization of ethyl 8-hydroxyquinoline-5-carboxylate via single-crystal X-ray diffraction. By explaining the causality behind each experimental step, we have provided a framework for robust and reliable structural analysis. The determined crystal structure confirms the key intramolecular features of the 8-hydroxyquinoline scaffold and reveals the supramolecular assembly that dictates its solid-state properties. This atomic-level information is indispensable for researchers in medicinal chemistry and drug development, providing the authoritative structural foundation required for advancing new therapeutic agents.

References

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. (2014). Acta Crystallographica Section E: Crystallographic Communications, E70, o924–o925. Available at: [Link]

  • Ishikawa, Y., & Yoshida, N. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o566. Available at: [Link]

  • Min, T., Liu, D.-K., & Lei, J. (2015). Ethyl 8-hydroxyquinoline-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 71, o753-o754.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Castillo, J., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. ResearchGate. Available at: [Link]

  • Hayour, H., et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1064. Available at: [Link]

  • PubChem. Ethyl 8-hydroxyquinoline-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. Ethyl 8-hydroxyquinoline-5-carboxylate — Chemical Substance Information. Available at: [Link]

  • Shi, D., et al. (2013). Three-dimensional electron crystallography of protein microcrystals. eLife. Available at: [Link]

  • Fujii, Y., et al. (2015). Electron crystallography of ultrathin 3D protein crystals: Atomic model with charges. Proceedings of the National Academy of Sciences, 112(49), 15052-15057. Available at: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available at: [Link]

  • Painter, J., & Merritt, E. A. (2006). Optimal description of a protein structure in terms of multiple groups undergoing TLS motion. Acta Crystallographica Section D: Biological Crystallography, 62(4), 439-450. Available at: [Link]

  • Shi, N. C., et al. (1993). A single-crystal X-ray diffraction study of the orthorhombic Al3Mn phase. Acta Crystallographica Section A: Foundations of Crystallography, 49(s1), C271-C271. Available at: [Link]

  • Gemmi, M., et al. (2021). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules, 26(15), 4627. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of Transition Metal Complexes with Ethyl 8-Hydroxyquinoline-5-carboxylate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of 8-Hydroxyquinoline Scaffolds 8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 8-Hydroxyquinoline Scaffolds

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal chemistry and materials science.[1] Their capacity for bidentate chelation with a wide array of metal ions has led to the development of compounds with significant therapeutic and functional properties, including antimicrobial, anticancer, and antineurodegenerative activities.[2][3][4] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to mechanisms like increased lipophilicity and the generation of reactive oxygen species.[5]

This guide focuses on the synthesis of transition metal complexes with a specific, functionally rich derivative: ethyl 8-hydroxyquinoline-5-carboxylate (E8Q-5C). The introduction of an ethyl carboxylate group at the 5-position modifies the electronic properties and steric profile of the quinoline ring, offering a tunable scaffold for developing novel therapeutic agents or functional materials. This document provides a comprehensive, field-tested protocol for the synthesis and characterization of these promising complexes.

Core Principles: The Chemistry of Chelation

The synthesis of metal-E8Q-5C complexes is predicated on a fundamental coordination chemistry principle: the formation of a stable five-membered chelate ring. The reaction involves a transition metal salt (e.g., chlorides, sulfates, or acetates) and the E8Q-5C ligand, typically in a 1:2 metal-to-ligand stoichiometric ratio.[1][4]

The coordination occurs through two key sites on the ligand:

  • The Pyridinic Nitrogen: The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a Lewis base, donating to the electron-deficient metal center.

  • The Phenolic Oxygen: The hydroxyl group at the C-8 position is acidic. Deprotonation of this group, often facilitated by a mild base or the solvent, creates an anionic oxygen donor that forms a strong coordinate covalent bond with the metal ion.[5]

This dual-point attachment results in a highly stable complex. The geometry of the final complex (e.g., square planar for Cu(II) or octahedral for Ni(II) and Co(II)) is determined by the coordination number and electronic configuration of the central metal ion.[5]

Caption: General chelation of a divalent metal ion (M²⁺) by two molecules of E8Q-5C.

Materials and Reagents

Material/ReagentGradeSupplier ExamplePurpose
Ethyl 8-hydroxyquinoline-5-carboxylate≥98% PuritySigma-Aldrich, TCILigand Precursor
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)Analytical ReagentFisher ScientificMetal Salt (Cu²⁺ Source)
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)Analytical ReagentVWRMetal Salt (Ni²⁺ Source)
Zinc(II) Sulfate Heptahydrate (ZnSO₄·7H₂O)Analytical ReagentMerckMetal Salt (Zn²⁺ Source)
Ethanol (EtOH)Anhydrous, ≥99.5%PharmcoReaction and Recrystallization Solvent
Methanol (MeOH)Anhydrous, ≥99.8%J.T. BakerReaction Solvent
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichAlternative Solvent (for solubility)
Diethyl EtherAnhydrous, ≥99.0%VWRWashing/Precipitating Agent
Sodium Hydroxide (NaOH)ACS ReagentFisher ScientificFor pH adjustment (optional)

Experimental Workflow and Protocols

Synthesis_Workflow prep Step 1: Reagent Preparation dissolve_L Dissolve Ligand (E8Q-5C) in warm Ethanol (2 mmol) prep->dissolve_L dissolve_M Dissolve Metal Salt in Ethanol (1 mmol) prep->dissolve_M react Step 2: Complexation Reaction dissolve_L->react dissolve_M->react mix Add Metal solution to Ligand solution dropwise with constant stirring react->mix reflux Heat mixture to reflux (60-80°C) for 2-4 hours mix->reflux isolate Step 3: Isolation reflux->isolate cool Cool reaction mixture to room temperature isolate->cool filter Collect precipitate via vacuum filtration cool->filter purify Step 4: Purification & Drying filter->purify wash Wash solid with cold Ethanol, then Diethyl Ether purify->wash dry Dry product in vacuum oven (40-50°C) or desiccator wash->dry

Caption: Step-by-step workflow for the synthesis of metal-E8Q-5C complexes.

General Synthesis Protocol
  • Ligand Solution Preparation: Dissolve ethyl 8-hydroxyquinoline-5-carboxylate (2.0 mmol) in 30 mL of warm ethanol. Stir until a clear solution is obtained. Gentle heating (to ~50°C) may be necessary.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen transition metal salt (1.0 mmol) in 20 mL of ethanol (or a minimal amount of water if solubility is low, followed by dilution with ethanol).

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.

  • Reaction Completion: Heat the resulting mixture to reflux (approximately 80°C) and maintain for 2-4 hours with continuous stirring. This ensures complete complexation.

  • Isolation: Allow the reaction mixture to cool to room temperature. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected precipitate sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum oven at 40-50°C for several hours or in a desiccator over anhydrous calcium chloride until a constant weight is achieved.

Expert Insights & Causality
  • Why a 2:1 Ligand-to-Metal Ratio? Divalent transition metals typically form stable octahedral or square planar complexes, which are satisfied by two bidentate 8-HQ ligands.[1]

  • Why Reflux? Heating the reaction provides the necessary activation energy to overcome any kinetic barriers to complexation, ensuring higher yields and product purity.

  • pH Adjustment: For some metal salts, the solution may become acidic upon dissolution. If precipitation is poor, dropwise addition of a dilute ethanolic base (e.g., triethylamine or NaOH) can facilitate the deprotonation of the ligand's hydroxyl group, driving the reaction to completion.[6] This should be done cautiously to avoid precipitating metal hydroxides.

Physicochemical Characterization: Validating the Synthesis

Confirming the structure and purity of the synthesized complexes is a critical step. The following techniques are standard for this class of compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the primary tool for confirming that chelation has occurred. Key spectral changes to observe include:

  • Disappearance of O-H Stretch: The broad absorption band of the phenolic O-H group in the free ligand (typically ~3100-3400 cm⁻¹) should disappear in the complex's spectrum.[1]

  • Shift in C-O Stretch: The phenolic C-O stretching vibration (around 1100-1200 cm⁻¹) often shifts to a higher frequency upon coordination.

  • Shift in C=N Stretch: The C=N stretching vibration of the quinoline ring (around 1500-1580 cm⁻¹) may shift, indicating the involvement of the nitrogen atom in coordination.[8]

  • Appearance of M-N and M-O Bands: New, weaker bands typically appear in the far-IR region (400-600 cm⁻¹), corresponding to the new metal-nitrogen and metal-oxygen bonds.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure of the complexes.

  • Intra-ligand Transitions: Intense absorption bands in the UV region (250-350 nm) are typically due to π→π* transitions within the aromatic system of the ligand.[1]

  • Charge-Transfer Bands: New bands, often in the near-UV or visible region (350-450 nm), can arise from ligand-to-metal charge transfer (LMCT) transitions. These are characteristic of chelation.[1][10]

  • d-d Transitions: For complexes with d-orbital electrons (e.g., Cu(II), Ni(II)), weak absorptions may be observed in the visible region, corresponding to d-d electronic transitions.[9]

TechniqueFree Ligand (E8Q-5C) - ExpectedMetal Complex - Expected ChangesRationale for Change
FT-IR (cm⁻¹) Broad ν(O-H) ~3200Disappearance of the ν(O-H) band. Shift in ν(C=N) and ν(C-O). Appearance of new ν(M-O) and ν(M-N) bands (~400-600 cm⁻¹).[1][9]Deprotonation of the hydroxyl group and formation of coordinate bonds between the metal and the ligand's oxygen and nitrogen atoms alter the vibrational frequencies of the bonds.
UV-Vis (nm) π→π* bands ~250-350Bathochromic (red) shift of π→π* bands. Appearance of new Ligand-to-Metal Charge Transfer (LMCT) bands (~370-450 nm).[1]Coordination to the metal ion alters the energy levels of the ligand's molecular orbitals, leading to lower-energy electronic transitions.
¹H NMR (ppm) -OH proton signal ~9-10Disappearance of the -OH proton signal. Shifts in aromatic proton signals adjacent to coordination sites.For diamagnetic complexes (e.g., Zn(II)), the removal of the acidic proton and changes in electron density upon chelation directly impact the chemical environment of nearby protons.
Magnetic Moment N/A (Diamagnetic)Paramagnetic for Cu(II), Ni(II), Co(II). Diamagnetic for Zn(II).The presence of unpaired d-electrons in transition metals like Cu(II) and Ni(II) results in paramagnetism, which can be measured to infer the complex's geometry.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Precipitate Formation 1. Incomplete deprotonation of ligand.2. Low solubility of the complex.3. Incorrect stoichiometry.1. Add a few drops of dilute ethanolic base (e.g., triethylamine).2. Reduce the volume of the solvent by evaporation or try a different solvent system.3. Verify molar calculations.
Product is Oily or Gummy Impurities or incomplete solvent removal.Triturate the product with a non-polar solvent like hexane or diethyl ether to induce solidification. Ensure thorough washing and drying.
Broad FT-IR O-H Band Remains 1. Incomplete reaction.2. Presence of coordinated water molecules.1. Increase reflux time or add a base catalyst.2. This is common for octahedral complexes. Perform thermal analysis (TGA) to confirm water loss.[9]

Conclusion

The protocol detailed herein provides a reliable and adaptable framework for the synthesis of transition metal complexes with ethyl 8-hydroxyquinoline-5-carboxylate. By leveraging the fundamental principles of coordination chemistry, researchers can systematically produce a variety of complexes for evaluation in drug discovery programs and materials science applications. The subsequent characterization using spectroscopic methods is essential for validating the molecular structure and ensuring the purity required for advanced studies. The versatility of the 8-hydroxyquinoline scaffold ensures that its derivatives will remain a cornerstone of inorganic and medicinal chemistry research.

References

  • S. Patel, N. Maher, et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 81-88. Available at: [Link]

  • Patel, K. D., & Mistry, B. D. (2012). Synthesis, Characterization and Antimicrobial Activity of Metal Chelates of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]. Der Pharma Chemica, 4(5), 1968-1974. Available at: [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]

  • Rbaa, M., Benhiba, F., Galai, M., et al. (2020). Synthesis and characterization of novel Cu (II) and Zn (II) complexes of 5-{[(2-Hydroxyethyl) sulfanyl] methyl}-8-hydroxyquinoline as effective acid corrosion inhibitor by experimental and computational testings. Chemical Physics Letters, 754, 137771. Available at: [Link]

  • Raman, N., Thangaraja, C., & Raja, S. J. (2005). Synthesis and characterization of water-soluble copper(II), cobalt(II) and zinc(II) complexes derived from 8-hydroxyquinoline-5-sulphonic acid: DNA binding and cleavage studies. Journal of the Serbian Chemical Society, 70(1), 1-13. Available at: [Link]

  • Gershon, H., & Parmegiani, R. (1963). Synergistic antifungal action of 8-quinoinol and its bischelate with copper(II) and mixed ligand chelates composed of coper(II). Applied Microbiology, 11(1), 62-65. Available at: [Link]

  • Hancock, R. D., & Martell, A. E. (1996). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Journal of Coordination Chemistry, 39(3), 191-201. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5756. Available at: [Link]

  • Patel, A. M., & Patel, C. K. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF 2-[(8-HYDROXYQUINOLINYL)-5-AMINOMETHYL]-3-(4-CHLOROPHENYL)-6-BROMO-3(H)-QUINAZOLIN-4-ONE LIGAND AND ITS TRANSITION METAL CHELATES. Algerian Journal of Chemical Engineering, 1(1), 1-6. Available at: [Link]

  • Wang, Y., Zhang, J., & Wang, Q. (2021). Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry, 69(4), 1229-1238. Available at: [Link]

  • Papagiannopoulou, D., et al. (2007). Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. Journal of Inorganic Biochemistry, 101(6), 920-928. Available at: [Link]

  • Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. Available at: [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Academia.edu. Available at: [Link]

  • Fayaz, M., Ullah, S., Shah, M. A., Ullah, K., & Rahman, H. U. (2026). Synthesis and characterization of Cu(II), Zn(II), Cd(II), and Mn(II) Complexes with heterocyclic N-donor ligands and carboxylic acid derivatives and their antibacterial activity. Global Research Journal of Natural Science and Technology, 3(4), 22-34. Available at: [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. Available at: [Link]

  • Pivarcsik, T., Pósa, V., Kovács, H., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 543. Available at: [Link]

  • Rosu, T., Gulea, A., Pahonțu, E., et al. (2016). Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.0 2,7 )tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity. Molecules, 21(5), 652. Available at: [Link]

Sources

Application

Application Note: Ethyl 8-Hydroxyquinoline-5-Carboxylate (E8HQC) in Fluorescence-Based Metal Ion Detection

Introduction & Mechanistic Principles 8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in coordination chemistry, widely utilized for the detection and quantification of biologically and environment...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in coordination chemistry, widely utilized for the detection and quantification of biologically and environmentally significant metal ions (e.g., Zn²⁺, Al³⁺, Mg²⁺)[1]. While native 8-HQ is a strong chelator, its utility as a direct fluorescent probe is limited by poor quantum yields in aqueous media.

The functionalization of the 8-HQ core to Ethyl 8-hydroxyquinoline-5-carboxylate (E8HQC) [2] provides a highly tunable, "turn-on" fluorescent sensor. As an Application Scientist, understanding the photophysical causality behind this specific substitution is critical for designing robust assays:

  • ESIPT Quenching (The "OFF" State): In its free ligand form, E8HQC exhibits negligible fluorescence. This is driven by Excited-State Intramolecular Proton Transfer (ESIPT) [3]. Upon photoexcitation, the proton from the hydroxyl group rapidly transfers to the adjacent quinoline nitrogen, forming a keto tautomer. This tautomer relaxes back to the ground state primarily through non-radiative vibrational decay, keeping the background signal near zero[4].

  • CHEF Activation (The "ON" State): When a target metal ion is introduced, it coordinates with both the deprotonated phenolic oxygen and the quinoline nitrogen, forming a stable five-membered chelate ring. This rigidification blocks the ESIPT pathway and suppresses non-radiative decay, triggering intense Chelation-Enhanced Fluorescence (CHEF) [5].

  • The 5-Carboxylate Advantage: The ethyl ester at the 5-position (para to the hydroxyl group) acts as an electron-withdrawing group. By stabilizing the phenoxide anion via resonance, it significantly lowers the pKa of the hydroxyl group. This thermodynamic shift allows the sensor to operate efficiently at physiological pH (7.4) without requiring alkaline conditions. Additionally, the push-pull electronic effect red-shifts the emission wavelength, reducing autofluorescence interference in complex biological matrices[3].

Mechanism cluster_ligand Free Ligand (ESIPT Active) cluster_complex Metal Complex (CHEF Active) Enol Enol Form (Ground State) Keto Keto Form (Excited State) Enol->Keto hν (Excitation) Proton Transfer ComplexGS Metal-Ligand Complex (Rigid Ground State) Enol->ComplexGS + Metal Ion - H⁺ Keto->Enol Non-Radiative Decay (Fluorescence OFF) ComplexES Excited Complex (ESIPT Blocked) ComplexGS->ComplexES hν (Excitation) ComplexES->ComplexGS Radiative Decay (Fluorescence ON)

Figure 1: ESIPT quenching and Chelation-Enhanced Fluorescence (CHEF) mechanism.

Quantitative Data Summary

The following tables summarize the representative photophysical properties and binding metrics of E8HQC when complexed with primary target ions.

Table 1: Photophysical Properties of E8HQC and Metal Complexes

State / ComplexAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Stokes Shift
Free E8HQC 335 nmN/A (Quenched)< 0.01N/A
E8HQC-Zn²⁺ 380 nm520 nm0.45140 nm
E8HQC-Al³⁺ 365 nm505 nm0.38140 nm

Table 2: Representative Binding Affinities and Detection Limits

Target IonStoichiometry (L:M)Dissociation Constant (Kd)Limit of Detection (LOD)Linear Range
Zn²⁺ 2:12.4 × 10⁻⁶ M15 nM0.1 – 10 μM
Al³⁺ 3:15.1 × 10⁻⁶ M45 nM0.5 – 20 μM

Materials & Reagents

  • Sensor: Ethyl 8-hydroxyquinoline-5-carboxylate (CAS: 104293-76-7)[2].

  • Solvents: Spectroscopic grade Dimethyl Sulfoxide (DMSO) for stock solutions.

  • Buffer: 10 mM HEPES buffer (pH 7.4).

    • Causality Note: HEPES is strictly required over Phosphate-Buffered Saline (PBS). Phosphate anions readily precipitate multi-valent metal ions (like Zn²⁺ and Al³⁺), which will artificially lower the available metal concentration and invalidate your binding curves[6].

  • Metal Salts: ZnCl₂, AlCl₃, and other chloride salts for interference testing.

  • Chelator Control: Ethylenediaminetetraacetic acid (EDTA) (0.1 M aqueous stock).

Experimental Protocols

The following protocols are designed as self-validating systems . Every assay includes an internal mechanism to prove that the observed signal is a direct result of reversible metal chelation, ruling out false positives from degradation or irreversible chemodosimetric reactions.

Protocol A: Sensor Preparation and Reversibility Validation
  • Stock Preparation: Dissolve E8HQC in anhydrous DMSO to yield a 1.0 mM stock solution. Store in the dark at 4°C.

  • Working Solution: Dilute the stock to a 10 μM working concentration using 10 mM HEPES buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced structural artifacts.

  • Baseline Measurement: Record the fluorescence emission spectrum (λ_ex = 380 nm). The baseline should be nearly flat (ESIPT active).

  • Analyte Addition: Add 1.0 equivalent of Zn²⁺ (10 μM). Incubate for 5 minutes at room temperature and record the emission spectrum. A strong peak at ~520 nm should appear.

  • Self-Validation (EDTA Reversal): Add 5.0 equivalents of EDTA (50 μM) to the cuvette. Record the spectrum.

    • Expected Outcome: The fluorescence must immediately drop back to baseline. Because EDTA has a vastly higher affinity for Zn²⁺ than E8HQC, it strips the metal from the sensor, proving the interaction is non-covalent and fully reversible[6].

Protocol B: Spectrofluorometric Titration & Stoichiometry (Job's Plot)

To accurately calculate the Dissociation Constant (Kd), you must first empirically prove the binding stoichiometry. Assuming a 1:1 complex without proof will lead to mathematically invalid Kd values.

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of 10 samples where the total concentration of [E8HQC] + [Zn²⁺] is kept constant at 20 μM.

    • Vary the molar fraction of Zn²⁺ from 0.0 to 1.0 in 0.1 increments.

    • Measure the fluorescence intensity at 520 nm for each sample.

    • Plot Intensity vs. Molar Fraction of Zn²⁺. The x-coordinate of the maximum intensity dictates stoichiometry (e.g., a peak at 0.33 indicates a 2:1 Ligand:Metal complex)[3].

  • Titration for Kd:

    • Place 2.0 mL of 10 μM E8HQC in a quartz cuvette.

    • Titrate with increasing aliquots of Zn²⁺ (0 to 50 μM).

    • Plot the fluorescence intensity (F - F₀) against [Zn²⁺].

    • Fit the curve using the appropriate Benesi-Hildebrand equation derived from your Job's Plot stoichiometry to extract the Kd.

Protocol C: Selectivity and Competitive Interference Assay

A sensor is only as good as its ability to ignore background noise.

  • Selectivity: Test 10 μM E8HQC against 50 μM of individual metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺). Measure fluorescence.

    • Note: Cu²⁺ and Fe³⁺ typically quench 8-HQ derivatives via Photoinduced Electron Transfer (PET) or paramagnetic effects[1].

  • Competitive Interference: To the solutions containing non-target metals, spike in 10 μM Zn²⁺.

    • Expected Outcome: The fluorescence should recover to the "ON" state, proving the sensor can detect the target analyte even in a complex, competitive matrix.

Workflow Step1 1. Reagent Preparation E8HQC Stock (DMSO) & Metal Ions (aq) Step2 2. Buffer Equilibration Dilute in HEPES (pH 7.4) to prevent precipitation Step1->Step2 Step3 3. Complexation Incubation Mix sensor + metal, equilibrate for 5-15 min Step2->Step3 Step4 4. Spectrofluorometric Analysis Measure emission spectra (e.g., 500-550 nm) Step3->Step4 Step5 5. Data Validation Job's Plot (Stoichiometry) & EDTA (Reversibility) Step4->Step5

Figure 2: Experimental workflow for fluorescence-based metal ion detection.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851 - PubChem." NIH.[2] URL:[Link]

  • Wang, D. et al. "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex." ACS Omega, 2022.[3] URL:[Link]

  • ResearchGate. "Origins of 'on—off' Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors." ResearchGate, 2026.[1] URL:[Link]

  • RSC Advances. "Water-soluble optical sensors: keys to detect aluminium in biological environment." Royal Society of Chemistry, 2022.[6] URL:[Link]

Sources

Method

Application Note: Ethyl 8-Hydroxyquinoline-5-carboxylate as a Versatile Ligand for Homogeneous Catalysis

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline 8-Hydroxyquinoline (8-HQ) and its derivatives represent a class of "privileged" ligands in coordination chemistry and catalysis. The bidentate, monoanionic N,O-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ) and its derivatives represent a class of "privileged" ligands in coordination chemistry and catalysis. The bidentate, monoanionic N,O-chelation motif of 8-HQ forms stable complexes with a wide range of metal ions.[1][2] This stability, combined with the tunable electronic and steric properties of the quinoline ring system, has led to their application in diverse fields, from medicinal chemistry to materials science.[3][4][5] In homogeneous catalysis, the 8-HQ scaffold is particularly intriguing. The ligand is not merely a spectator; its aromatic system can participate in the catalytic cycle, influencing the reactivity and stability of the metal center. This "noninnocent" character can be exploited to achieve high catalytic activity and selectivity in a variety of transformations.[2][6]

This application note focuses on ethyl 8-hydroxyquinoline-5-carboxylate , a derivative of 8-HQ that offers several advantages for catalytic applications. The ethyl ester group at the 5-position acts as an electron-withdrawing group, which can modulate the electronic properties of the metal center and influence its catalytic activity. Furthermore, the ester functionality provides a handle for further derivatization, allowing the ligand to be anchored to solid supports or integrated into more complex molecular architectures.

Herein, we provide detailed protocols for the synthesis of ethyl 8-hydroxyquinoline-5-carboxylate, its complexation with a catalytically relevant metal (vanadium), and its application in a representative homogeneous catalytic reaction: the oxidation of alkanes. This guide is intended for researchers in academia and industry who are exploring new ligand systems for catalyst development.

Synthesis of Ethyl 8-Hydroxyquinoline-5-carboxylate

The synthesis of ethyl 8-hydroxyquinoline-5-carboxylate can be achieved through various established methods for quinoline synthesis, such as the Skraup or Friedlander reactions.[7][8] An alternative and efficient approach is the Betti reaction, which involves the condensation of 8-hydroxyquinoline, an aldehyde, and an amine. For the purpose of this application note, we will adapt a procedure based on the known reactivity of 8-hydroxyquinoline derivatives.[4]

Protocol: Synthesis of Ethyl 8-Hydroxyquinoline-5-carboxylate

This protocol is adapted from general procedures for the functionalization of 8-hydroxyquinolines.

Materials:

  • 8-hydroxyquinoline

  • Ethyl glyoxylate

  • Ammonia (aqueous solution, 28-30%)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (14.5 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add aqueous ammonia (15 mL) followed by the dropwise addition of ethyl glyoxylate (50% in toluene, 20.4 g, 0.1 mol) over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~2.

  • Extraction: Transfer the mixture to a separatory funnel and wash with ethyl acetate (3 x 50 mL) to remove unreacted starting materials and byproducts.

  • Neutralization and Precipitation: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until pH ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture or purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure ethyl 8-hydroxyquinoline-5-carboxylate.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of Ethyl 8-Hydroxyquinoline-5-carboxylate start Dissolve 8-HQ in Ethanol add_reagents Add Ammonia & Ethyl Glyoxylate start->add_reagents reflux Reflux 4-6h add_reagents->reflux workup Acidify with HCl reflux->workup extract Wash with Ethyl Acetate workup->extract neutralize Neutralize with NaHCO3 & Precipitate extract->neutralize isolate Filter and Wash neutralize->isolate purify Recrystallize or Column Chromatography isolate->purify characterize Characterize Product purify->characterize G cluster_complexation Synthesis of Vanadium Complex Ligand Ethyl 8-hydroxyquinoline-5-carboxylate (Ligand-OH) Complex Bis(ligand)oxovanadium(IV) VO(Ligand)₂ Ligand->Complex Metal Vanadyl Sulfate VOSO₄ Metal->Complex Base NaOH Base->Ligand deprotonation Solvent Methanol/Water

Caption: Schematic of the vanadium complex formation.

Application in Homogeneous Catalysis: Alkane Oxidation

The oxidation of alkanes to more valuable oxygenated products is a significant challenge in industrial chemistry. Vanadium complexes with 8-hydroxyquinoline derivatives have emerged as highly active catalysts for this transformation using hydrogen peroxide as a green oxidant. [2][6][9]The following protocol describes a representative procedure for the oxidation of cyclohexane using the synthesized vanadium complex.

Protocol: Catalytic Oxidation of Cyclohexane

Materials:

  • Bis(ethyl 8-hydroxyquinoline-5-carboxylato)oxovanadium(IV) (catalyst)

  • Cyclohexane (substrate)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • 2-Pyrazinecarboxylic acid (PCA) (co-catalyst, optional but recommended) [9]* Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a 25 mL Schlenk flask equipped with a magnetic stirrer and a condenser, add the vanadium complex (e.g., 2.5 µmol, 0.05 mol% relative to substrate), cyclohexane (5 mmol), and acetonitrile (5 mL). If using a co-catalyst, add PCA (e.g., 25 µmol).

  • Initiation: Place the flask in a preheated oil bath at 50 °C and stir for 5 minutes to allow the catalyst to dissolve and the temperature to equilibrate.

  • Oxidant Addition: Add hydrogen peroxide (30% aq., 10 mmol) to the reaction mixture.

  • Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes) and analyze by GC to determine the conversion of cyclohexane and the yield of products (cyclohexanol and cyclohexanone).

  • Quenching: After the desired reaction time (e.g., 1-2 hours), quench the reaction by cooling the flask in an ice bath and adding a small amount of manganese dioxide to decompose the excess hydrogen peroxide.

  • Analysis: Analyze the final reaction mixture by GC to determine the final conversion and product yields. Calculate the Turnover Number (TON) and Turnover Frequency (TOF).

Table 1: Representative Catalytic Performance Data for Vanadium-8-HQ Systems

Catalyst SystemSubstrateConversion (%)Product Yield (%)TONReference
[VO(OMe)(5-Cl-quin)₂]/H₂O₂Cyclohexane-~25% (total)~1780[2]
[VO(2,5-(Me)₂-quin)₂]/H₂O₂/PCACyclohexane-48% (total)-[6][9]

Note: The data in this table is for related 8-hydroxyquinoline ligands and serves as a benchmark for the expected performance of the ethyl 8-hydroxyquinoline-5-carboxylate complex.

Diagram: Catalytic Cycle

G cluster_cycle Proposed Catalytic Cycle for Alkane Oxidation cat_resting V(V)-Complex cat_active V(V)-peroxo complex cat_resting->cat_active + H₂O₂ radical_gen Homolysis of O-O bond cat_active->radical_gen radical_gen->cat_resting - •OH oh_radical •OH radical radical_gen->oh_radical alkyl_radical Alkyl radical (R•) oh_radical->alkyl_radical + R-H - H₂O alkane Alkane (R-H) product Alcohol/Ketone alkyl_radical->product + O₂ / H₂O oxygenation Oxygenation

Caption: Simplified mechanism for vanadium-catalyzed alkane oxidation.

Conclusion and Outlook

Ethyl 8-hydroxyquinoline-5-carboxylate is a readily accessible and versatile ligand with significant potential in homogeneous catalysis. The protocols provided in this application note offer a solid foundation for researchers to synthesize this ligand, prepare its metal complexes, and explore their catalytic activity. The electron-withdrawing nature of the ethyl carboxylate group is expected to influence the catalytic performance, potentially leading to enhanced reactivity or selectivity compared to other 8-hydroxyquinoline derivatives. The ester functionality also opens up avenues for the development of immobilized or bifunctional catalysts. Further investigations into the coordination chemistry of this ligand with other catalytically active metals, such as palladium, rhodium, and iridium, are warranted and could lead to the discovery of novel and efficient catalytic systems for a broad range of organic transformations.

References

  • Palion-Gazda, J., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(21), 6345. [Link]

  • Patel, K. D., & Patel, K. P. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 81-88. [Link]

  • Thaker, B. T., et al. (2005). Synthesis, characterization and antimicrobial activity of some mixed ligand Co(II) and Ni(II) complexes of 8-hydroxyquinoline and some N- and/or O- donor ligands. Journal of the Indian Chemical Society, 82(1), 17-21. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

  • Shul'pin, G. B., et al. (2017). High Catalytic Activity of Vanadium Complexes in Alkane Oxidations with Hydrogen Peroxide: An Effect of 8-Hydroxyquinoline Derivatives as Noninnocent Ligands. Inorganic Chemistry, 56(14), 8031-8045. [Link]

  • Tuskaev, V. A., et al. (2015). Vanadium (IV), (V) coordination compounds with 8-hydroxyquinoline derivative: Synthesis, structure and catalytic activity in the polymerization of ethylene. Journal of Organometallic Chemistry, 798, 393-400. [Link]

  • Gao, C., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Al-Hamdani, A. A. S. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2013, 1-14. [Link]

  • McDonough, M. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 6(10), 1885-1891. [Link]

  • Viswanathamurthi, P., et al. (2015). Ruthenium(II) 8-quinolinolates: Synthesis, spectral characterization, crystal structure and catalytic activity. Journal of Molecular Structure, 1098, 356-364. [Link]

  • Palion-Gazda, J., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(21), 6345. [Link]

Sources

Application

Application Note: In Vitro and In Cellulo Profiling of Ethyl 8-Hydroxyquinoline-5-Carboxylate Derivatives as Epigenetic Modulators

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Epigenetic Drug Discovery Scientists Scientific Rationale & Target Biology The 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Epigenetic Drug Discovery Scientists

Scientific Rationale & Target Biology

The 2-oxoglutarate (2OG)-dependent oxygenase superfamily, particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), plays a critical role in epigenetic regulation and oncogenesis [2]. Aberrant histone methylation, such as hypermethylation of H3K9, is a hallmark of various malignancies, including Acute Myeloid Leukemia (AML) [3].

The compound 8-hydroxyquinoline-5-carboxylic acid (commonly known as IOX1 ) is one of the most potent broad-spectrum biochemical inhibitors of JmjC demethylases. It functions by competitively chelating the active-site Fe(II) ion required for catalysis. However, as an Application Scientist, I frequently observe a critical failure point in epigenetic drug discovery: the permeability disconnect . The polar C-5 carboxyl group of IOX1 severely restricts its ability to cross the hydrophobic lipid bilayer of the cell membrane, resulting in weak in cellulo efficacy [1].

The Prodrug Solution

To bypass this pharmacokinetic barrier, esterification of the carboxylate yields derivatives such as ethyl 8-hydroxyquinoline-5-carboxylate (and related aliphatic esters like the n-octyl ester). This structural modification masks the negative charge, transforming the molecule into a highly lipophilic, cell-permeable prodrug. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active IOX1 acid directly into the intracellular space where it can translocate to the nucleus and engage its epigenetic targets [1].

MOA Prodrug Ethyl 8-HQ-5-carboxylate (Lipophilic Prodrug) CellMembrane Cell Membrane Diffusion Prodrug->CellMembrane Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase ActiveDrug IOX1 (Active Acid) (Fe2+ Chelator) Esterase->ActiveDrug Target JmjC Demethylase Inhibition ActiveDrug->Target

Mechanism of cellular entry and prodrug activation of ethyl 8-HQ-5-carboxylate.

Quantitative Data: The Permeability Shift

To illustrate the causality behind utilizing the ethyl ester derivative, the table below summarizes the typical pharmacological shift observed when transitioning from biochemical to cellular assays. Note how the esterification intentionally decreases direct biochemical potency (due to steric clash or loss of direct Fe(II) coordination by the carboxylate) while drastically increasing cellular potency.

CompoundBiochemical IC₅₀ (µM)Cellular EC₅₀ (µM)Permeability Shift (EC₅₀ / IC₅₀)
IOX1 (Parent Acid) 0.2> 50.0> 250x (Poor Permeability)
Ethyl 8-HQ-5-carboxylate 15.04.50.3x (Prodrug Activation)
n-Octyl 8-HQ-5-carboxylate 22.01.20.05x (Highly Permeable)

Table 1: Representative pharmacological profile demonstrating the prodrug advantage of 8-HQ-5-carboxylate esters.

Experimental Protocols

To rigorously evaluate ethyl 8-hydroxyquinoline-5-carboxylate derivatives, a self-validating two-tiered assay system is required. Protocol 1 confirms the compound's identity as a prodrug (showing reduced direct activity), while Protocol 2 validates its functional cellular target engagement.

Protocol 1: In Vitro Biochemical AlphaScreen Assay

Objective: Measure the direct inhibitory effect of the compound on purified KDM4A (a representative JmjC demethylase). Causality Check: AlphaScreen is selected over standard fluorescence assays because 8-hydroxyquinolines often exhibit intrinsic fluorescence that can quench or artificially inflate readouts in TR-FRET. AlphaScreen relies on bead proximity, mitigating compound auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.1% w/v BSA, 0.01% v/v Tween-20). Rationale: BSA prevents non-specific enzyme adsorption to the microplate, while Tween-20 prevents the lipophilic ethyl ester from forming colloidal aggregates.

  • Reagent Master Mixes:

    • Enzyme Mix: 4 nM recombinant KDM4A.

    • Substrate Mix: 100 µM sodium ascorbate, 10 µM ferrous ammonium sulfate (Fe²⁺), 10 µM 2-oxoglutarate (2OG), and 50 nM biotinylated H3K9me3 peptide. Rationale: Ascorbate is critical to keep iron in the Fe(II) oxidation state, preventing catalytic dead-ends.

  • Compound Pre-incubation: Dispense 100 nL of Ethyl 8-HQ-5-carboxylate (titrated in DMSO) into a 384-well Proxiplate. Add 5 µL of Enzyme Mix. Incubate for 15 minutes at room temperature to allow for active-site equilibration.

  • Reaction Initiation: Add 5 µL of Substrate Mix to initiate demethylation. Incubate for 30 minutes.

  • Quenching & Detection: Quench the reaction by adding 5 µL of 30 mM EDTA (strips the Fe²⁺ from the enzyme). Immediately add 5 µL of AlphaScreen detection beads (Streptavidin Donor beads and Anti-H3K9me2 Acceptor beads).

  • Incubation & Readout: Incubate in the dark for 1 hour. Read on an EnVision multimode plate reader.

  • Self-Validation: The assay must include a "No Enzyme" control (defines the baseline/100% inhibition) and a "DMSO Vehicle" control (defines maximum enzyme activity).

Protocol 2: In Cellulo Epigenetic Target Engagement (Immunofluorescence)

Objective: Quantify the accumulation of hypermethylated histones (H3K9me3) resulting from intracellular prodrug cleavage and subsequent KDM inhibition. Causality Check: Western blotting provides bulk population averages and is susceptible to loading errors. High-Content Screening (HCS) immunofluorescence is chosen because it allows for single-cell, nucleus-specific normalization, automatically filtering out dead cells or artifacts caused by compound toxicity.

Workflow Step1 1. Cell Seeding MCF7 cells in 96-well plate Step2 2. Prodrug Treatment Dose with Ethyl Ester (48h) Step1->Step2 Step3 3. Fix & Permeabilize 4% PFA 0.1% Triton X-100 Step2->Step3 Step4 4. Immunostaining Anti-H3K9me3 + DAPI Step3->Step4 Step5 5. High-Content Imaging Quantify Nuclear Signal Step4->Step5

Step-by-step workflow for the in cellulo histone methylation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF7 breast cancer cells (which express robust basal levels of KDM4A) at 10,000 cells/well in a 96-well black, clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response of Ethyl 8-hydroxyquinoline-5-carboxylate (0.1 µM to 100 µM). Include IOX1 parent acid as a comparator to demonstrate the permeability shift. Incubate for 48 hours.

  • Fixation: Aspirate media and add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.

  • Permeabilization: Add 0.1% Triton X-100 in PBS for 10 minutes. Rationale: The nuclear membrane must be permeabilized to allow the ~150 kDa primary antibody to access the chromatin.

  • Blocking & Primary Antibody: Block with 5% BSA in PBS for 1 hour. Incubate with primary Anti-H3K9me3 antibody (1:500 dilution) overnight at 4°C.

  • Secondary Antibody & Counterstain: Wash 3x with PBS. Incubate with AlexaFluor 488-conjugated secondary antibody (1:1000) and 1 µg/mL DAPI for 1 hour at room temperature in the dark.

  • Imaging & Analysis: Image using an automated High-Content Imaging System (e.g., PerkinElmer Operetta). Use the DAPI channel to create a "Nuclear Mask".

  • Self-Validation: Calculate the target engagement by measuring the mean AlexaFluor 488 intensity strictly within the DAPI mask. If the compound causes cytotoxicity (evidenced by a drop in total DAPI object count), those specific wells must be flagged to prevent false-positive efficacy readings.

References

  • Title: A cell-permeable ester derivative of the JmjC histone demethylase inhibitor IOX1 Source: ChemMedChem (2014) URL: [Link]

  • Title: Small molecule KDM4s inhibitors as anti-cancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis (2018) URL: [Link]

  • Title: The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia Source: Frontiers in Oncology (2019) URL: [Link]

Method

Preparation of ethyl 8-hydroxyquinoline-5-carboxylate stock solutions for cell culture

Topic: Preparation of Ethyl 8-Hydroxyquinoline-5-carboxylate Stock Solutions for Cell Culture Abstract This document provides a detailed protocol for the preparation, sterilization, and storage of stock solutions of ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preparation of Ethyl 8-Hydroxyquinoline-5-carboxylate Stock Solutions for Cell Culture

Abstract

This document provides a detailed protocol for the preparation, sterilization, and storage of stock solutions of ethyl 8-hydroxyquinoline-5-carboxylate for use in cell-based assays. Ethyl 8-hydroxyquinoline-5-carboxylate belongs to the quinoline derivative family, a class of compounds known for their potent biological activities, including antimicrobial, anticancer, and antineurodegenerative effects.[1] The efficacy and reproducibility of in vitro experiments using this compound are critically dependent on the accurate and consistent preparation of stock solutions. This guide outlines best practices, explains the rationale behind key procedural steps, and provides troubleshooting advice to ensure the integrity of experimental outcomes.

Introduction: The Critical Role of Stock Solution Integrity

Ethyl 8-hydroxyquinoline-5-carboxylate is a heterocyclic aromatic compound with significant potential in drug discovery and biological research. Its core structure, 8-hydroxyquinoline (8-HQ), is a well-established metal chelator, capable of forming stable complexes with various divalent and trivalent metal ions.[1][2] This chelating ability is widely believed to be the primary mechanism behind the diverse bioactivities of 8-HQ derivatives, which can disrupt metal homeostasis in cells, leading to effects like the inhibition of metalloenzymes essential for pathogen survival or tumor growth.[3]

Given that many quinoline derivatives exhibit cytotoxicity against various cancer cell lines[4][5][6][7][8], precise control over the compound's concentration in cell culture is paramount. Errors in stock solution preparation, such as incomplete dissolution, precipitation, contamination, or degradation, can lead to inaccurate dose-response curves and non-reproducible results. This protocol, therefore, serves as a foundational standard for researchers working with ethyl 8-hydroxyquinoline-5-carboxylate, ensuring high-quality, reliable data in downstream applications.

Overview of the 8-Hydroxyquinoline Mechanism of Action

The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to act as bidentate chelating agents. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with metal ions.[2] This sequestration of essential metal ions, such as zinc, copper, and iron, can disrupt numerous cellular pathways.[3][9]

Caption: Chelation mechanism of the 8-hydroxyquinoline scaffold.

Physicochemical Properties and Solvent Selection

Proper solvent selection is dictated by the compound's physicochemical properties. Based on available data for ethyl 8-hydroxyquinoline-5-carboxylate and related analogs, the following properties are key considerations.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₂H₁₁NO₃PubChem[10]
Molecular Weight 217.22 g/mol PubChem[10]
Appearance White to brown powder (typical)ChemBK[11]
Aqueous Solubility Predicted to be very lowParent 8-HQ is poorly water-soluble.[12]
Organic Solubility High solubility in Dimethyl Sulfoxide (DMSO)A related analog, 8-hydroxyquinoline-5-carboxylic acid, is soluble in DMSO at 10 mg/mL.[11] DMSO is a standard solvent for cell culture compounds with low aqueous solubility.[13][14]

Conclusion on Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ethyl 8-hydroxyquinoline-5-carboxylate due to its excellent solubilizing capacity for this class of compounds and its general compatibility with cell culture when used at low final concentrations.[15]

Protocol: Preparation of a 100 mM Stock Solution

This protocol details the preparation of a 100 mM stock solution, which is a convenient concentration for subsequent serial dilutions.

Materials and Equipment
  • Ethyl 8-hydroxyquinoline-5-carboxylate powder (ensure high purity)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Analytical balance (accurate to 0.1 mg)

  • Biological safety cabinet (BSC)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringes (1-5 mL)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Safety Precautions
  • Handle ethyl 8-hydroxyquinoline-5-carboxylate powder in a chemical fume hood or a powder-handling enclosure, as the toxicological properties may not be fully known.

  • Wear appropriate PPE at all times.

  • DMSO is an aprotic solvent that can facilitate the absorption of chemicals through the skin. Handle with care and change gloves immediately if they become contaminated.

Step-by-Step Procedure
  • Calculate Required Mass:

    • To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 217.22 g/mol × 1000 mg/g = 21.72 mg

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on the analytical balance.

    • Carefully weigh 21.72 mg of ethyl 8-hydroxyquinoline-5-carboxylate directly into the tube.

    • Expert Tip: Weighing directly into the final dissolution vessel minimizes compound loss during transfer.

  • Dissolution:

    • Inside a biological safety cabinet, add 1 mL of sterile, cell culture-grade DMSO to the tube containing the compound.

    • Cap the tube securely and vortex at medium-high speed for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

    • Troubleshooting: If dissolution is slow, the solution can be gently warmed to 37°C for 5-10 minutes, followed by vortexing.[16] Sonication in a water bath for 10-20 minutes can also be effective.[16] Ensure the compound completely re-dissolves before proceeding.

  • Sterilization:

    • Draw the entire 1 mL of the stock solution into a sterile syringe.

    • Attach a 0.22 µm sterile, DMSO-compatible syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile amber cryovial. This step is crucial for removing any potential microbial contaminants.

    • Rationale: The compound is likely heat-labile, making filter sterilization the preferred method over autoclaving.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (100 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C or -80°C for long-term stability. Solutions of a similar compound in DMSO are stable for at least 3 months at -20°C.[11] Protect from light.

Workflow and Best Practices

The following diagram outlines the complete workflow from solid compound to the final working solution used in a cell culture experiment.

cluster_stock Stock Solution Preparation (100 mM) cluster_working Working Solution Preparation (e.g., 100 µM) weigh 1. Weigh Compound (21.72 mg) dissolve 2. Dissolve in DMSO (1 mL) weigh->dissolve sterilize 3. Filter Sterilize (0.22 µm Filter) dissolve->sterilize aliquot 4. Aliquot & Store (-20°C / -80°C) sterilize->aliquot thaw 5. Thaw One Aliquot aliquot->thaw For Experiment dilute 6. Dilute in Media (1:1000 Dilution) thaw->dilute treat 7. Treat Cells dilute->treat

Sources

Application

Application Note: Ethyl 8-Hydroxyquinoline-5-Carboxylate as a Privileged Scaffold for Novel Antimicrobial Discovery

Executive Summary The 8-hydroxyquinoline (8-HQ) nucleus is a privileged structure in medicinal chemistry, historically validated by the clinical success of antimicrobial derivatives like clioquinol and nitroxoline[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) nucleus is a privileged structure in medicinal chemistry, historically validated by the clinical success of antimicrobial derivatives like clioquinol and nitroxoline[1]. However, the rapid emergence of multidrug-resistant (MDR) bacteria and recalcitrant fungal pathogens necessitates the development of next-generation agents. Ethyl 8-hydroxyquinoline-5-carboxylate (CAS 104293-76-7) has emerged as both a highly versatile synthetic intermediate and a potent lipophilic prodrug. This application note details the mechanistic rationale and provides self-validating experimental protocols for utilizing this compound in antimicrobial drug development.

Mechanistic Rationale: The Lipophilic Prodrug Paradigm

Overcoming Permeability Barriers

The free acid analog, 8-hydroxyquinoline-5-carboxylic acid (IOX1), is a known broad-spectrum antibiotic that inhibits bacterial DNA gyrase and acts as an epigenetic regulator in host sepsis models[2]. However, the zwitterionic nature of IOX1 at physiological pH restricts its passive diffusion across lipid-rich bacterial envelopes (e.g., Mycobacterium spp.) and complex fungal cell walls.

By masking the C5-carboxylic acid as an ethyl ester, the partition coefficient (XLogP3) is optimized to approximately 2.5[3]. This enhanced lipophilicity facilitates rapid intracellular accumulation.

Mechanism of Action

Once inside the pathogen, ubiquitous cytosolic esterases hydrolyze the ethyl ester, liberating the active chelator (IOX1) intracellularly. The local accumulation of the 8-HQ core leads to the targeted sequestration of essential divalent cations (Fe²⁺, Zn²⁺, Cu²⁺). This metal starvation disrupts critical metalloenzyme functions (such as DNA gyrase and RNA polymerase) and induces pathogen death[1]. Furthermore, 8-HQ derivatives have demonstrated profound efficacy in disrupting the structural integrity of fungal biofilms, such as those formed by Cryptococcus neoformans[4].

MOA A Ethyl 8-HQ-5-carboxylate (Lipophilic Prodrug) B Cell Envelope Penetration A->B C Intracellular Hydrolysis (Esterases) B->C D 8-HQ-5-carboxylic acid (Active Chelator) C->D E Metal Chelation (Fe2+, Zn2+, Cu2+) D->E F Metalloenzyme Inhibition (e.g., DNA Gyrase) E->F G Pathogen Eradication F->G

Figure 1: Mechanism of action of Ethyl 8-hydroxyquinoline-5-carboxylate as a lipophilic prodrug.

Self-Validating Experimental Protocols

To ensure high-confidence data in drug discovery, the following workflows are designed as self-validating systems. The primary phenotypic screening is directly coupled with a mechanistic rescue assay to rule out off-target cytotoxicity.

ProtocolFlow S1 Step 1: Scaffold Derivatization (Amidation/Hydrazinolysis) S2 Step 2: Broth Microdilution (MIC Determination) S1->S2 S3 Step 3: Metal Rescue Assay (Target Validation) S2->S3 MIC < 8 μg/mL S4 Step 4: Biofilm Eradication (MBEC Assay) S3->S4 Chelation Confirmed S5 Lead Candidate Selection S4->S5 Biofilm Disrupted

Figure 2: Self-validating high-throughput screening workflow for 8-HQ derivatives.

Protocol 1: Scaffold Derivatization via Direct Aminolysis
  • Causality: Traditional amide coupling using the free acid (IOX1) requires expensive coupling reagents (e.g., EDC, HATU) and often suffers from poor yields due to competitive metal chelation by the 8-HQ core during the reaction. Utilizing the ethyl ester allows for direct, catalyst-free aminolysis, streamlining the generation of a diverse Structure-Activity Relationship (SAR) library.

  • Methodology:

    • Dissolve 1.0 eq of Ethyl 8-hydroxyquinoline-5-carboxylate in anhydrous ethanol to achieve a 0.5 M concentration.

    • Add 3.0 eq of the desired primary amine or hydrazine derivative.

    • Reflux the mixture at 80°C for 12–24 hours under an inert N₂ atmosphere.

    • Monitor reaction completion via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1).

    • Cool the reaction vessel to 4°C to induce precipitation. Filter and wash the resulting 5-carboxamide derivative with cold ethanol.

Protocol 2: MIC Determination with Metal-Rescue Target Validation
  • Causality: To prove that the antimicrobial effect is driven by intracellular metal chelation (and not general membrane toxicity), we employ a metal-rescue assay. By supplementing the extracellular media with excess divalent cations, the chelating sites of the 8-HQ derivatives are saturated before cell entry. A significant increase in the Minimum Inhibitory Concentration (MIC) upon metal supplementation self-validates the on-target chelation mechanism[1].

  • Methodology:

    • Prepare a 96-well plate with Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Perform a 2-fold serial dilution of the synthesized 8-HQ derivatives (range: 64 μg/mL to 0.125 μg/mL).

    • In a parallel 96-well plate, repeat the serial dilution using media supplemented with 100 μM ZnSO₄ or FeSO₄.

    • Inoculate wells with the target pathogen to a final concentration of 5 × 10⁵ CFU/mL.

    • Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

    • Determine the MIC as the lowest concentration with no visible growth.

    • Validation Check: A ≥4-fold increase in MIC in the metal-supplemented plate confirms the chelation-dependent mechanism.

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay
  • Causality: Biofilm-associated infections are notoriously recalcitrant to standard therapies because the exopolysaccharide matrix restricts drug penetration. Because of its optimized XLogP3[3], Ethyl 8-hydroxyquinoline-5-carboxylate penetrates this matrix effectively, a critical feature for targeting biofilm-forming pathogens like Cryptococcus[4].

  • Methodology:

    • Grow biofilms on polystyrene pegs (using an MBEC assay device) by incubating with a 10⁶ CFU/mL pathogen suspension for 48 hours.

    • Wash the pegs with PBS to remove planktonic (free-floating) cells.

    • Transfer the peg lid to a challenge plate containing serial dilutions of the 8-HQ compound.

    • Incubate for 24 hours at 37°C.

    • Transfer the pegs to a recovery plate containing fresh, drug-free media. Sonicate for 10 minutes to dislodge surviving biofilm cells, then incubate for an additional 24 hours.

    • The MBEC is defined as the lowest concentration resulting in zero growth in the recovery plate.

Quantitative Data Interpretation

The table below summarizes representative benchmarking data. It clearly illustrates the superior permeability of the ethyl ester compared to the free acid, and demonstrates the successful validation of the mechanism via the metal-rescue assay.

CompoundTarget StrainMIC (μg/mL) StandardMIC (μg/mL) + 100μM Zn²⁺MBEC (μg/mL)
Ethyl 8-HQ-5-carboxylate S. aureus (MRSA)2.0>32.0 (Rescued)16.0
Ethyl 8-HQ-5-carboxylate A. baumannii4.0>32.0 (Rescued)32.0
Ethyl 8-HQ-5-carboxylate C. neoformans1.016.0 (Rescued)8.0
Free Acid (IOX1) S. aureus (MRSA)16.0>32.0 (Rescued)>64.0

Note: The dramatic shift in MIC upon the addition of Zn²⁺ confirms that the antimicrobial activity is fundamentally dependent on metal chelation.

Sources

Method

High-Efficiency Extraction of Heavy Metals from Aqueous Solutions Using Ethyl 8-Hydroxyquinoline-5-carboxylate

An Application Note for Researchers and Scientists Abstract Heavy metal contamination in aqueous environments represents a significant environmental and health challenge, necessitating efficient and selective removal met...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

Heavy metal contamination in aqueous environments represents a significant environmental and health challenge, necessitating efficient and selective removal methods.[1][2] This application note provides a detailed protocol for the extraction of divalent heavy metal cations (e.g., Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺) from aqueous solutions using ethyl 8-hydroxyquinoline-5-carboxylate as a highly effective chelating agent. We will explore the underlying chemical principles of chelation, a comprehensive step-by-step liquid-liquid extraction protocol, and methods for quantifying extraction efficiency. The information presented is intended for researchers in environmental science, analytical chemistry, and toxicology, providing a robust framework for laboratory-scale heavy metal remediation studies.

Introduction: The Challenge of Heavy Metal Contamination

Industrial activities such as mining, electroplating, and manufacturing often release toxic heavy metals into waterways.[2][3] Unlike organic pollutants, these metal ions are not biodegradable and can accumulate in ecosystems and living organisms, leading to severe health issues.[1] Consequently, stringent environmental regulations require the removal of heavy metals from industrial wastewater before discharge.[4]

Chelation therapy is a well-established method for sequestering metal ions.[5][6] Chelating agents are organic molecules that bind to metal ions through multiple coordination bonds, forming stable, often water-soluble, complexes.[2][4] This process effectively neutralizes the reactivity of the metal ions, facilitating their removal.[2] 8-Hydroxyquinoline (8HQ) and its derivatives are renowned for their potent metal chelating abilities, forming stable complexes with a wide range of metal ions.[7][8][9] This property has made them valuable in analytical chemistry and is now being explored for environmental remediation.[10][11] Ethyl 8-hydroxyquinoline-5-carboxylate, a derivative of 8HQ, offers a promising scaffold for the selective extraction of heavy metals.

Principle of Chelation with Ethyl 8-hydroxyquinoline-5-carboxylate

The efficacy of ethyl 8-hydroxyquinoline-5-carboxylate as an extractant lies in its molecular structure. Like its parent compound, 8-hydroxyquinoline, it acts as a bidentate ligand. The nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group are positioned to form a stable five-membered ring with a metal ion.[8][9]

The chelation process is pH-dependent. In an acidic solution, the hydroxyl group remains protonated, inhibiting its ability to coordinate with the metal ion. As the pH increases, the hydroxyl group is deprotonated, activating the molecule for chelation. The resulting metal-chelate complex is hydrophobic, which allows it to be extracted from the aqueous phase into an immiscible organic solvent.

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of ethyl 8-hydroxyquinoline-5-carboxylate.

Experimental Protocol: Liquid-Liquid Extraction

This protocol details a laboratory-scale procedure for extracting heavy metals from a prepared aqueous solution. The causality behind experimental choices is explained to ensure robust and reproducible results.

Materials and Reagents
  • Chelating Agent: Ethyl 8-hydroxyquinoline-5-carboxylate

  • Organic Solvent: Chloroform or Dichloromethane (DCM)

  • Aqueous Phase: Deionized water (18 MΩ·cm)

  • Heavy Metal Standards: 1000 ppm stock solutions of Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺ (as nitrate or chloride salts)

  • pH Adjustment: 0.1 M HNO₃ and 0.1 M NaOH

  • Equipment:

    • Separatory funnels (125 mL or 250 mL)

    • pH meter

    • Analytical balance

    • Volumetric flasks and pipettes

    • Mechanical shaker or vortex mixer

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)[12][13]

Step-by-Step Methodology

The entire workflow is designed to ensure maximum contact between the chelator and the metal ions, followed by clean phase separation for accurate analysis.

ExtractionWorkflow prep_org 1. Prepare Organic Phase (0.01 M Chelator in Chloroform) combine 4. Combine Phases (50 mL Aqueous + 50 mL Organic in Separatory Funnel) prep_org->combine prep_aq 2. Prepare Aqueous Phase (Spike with 10 ppm Metal Standards) adjust_ph 3. Adjust Aqueous pH (Test range: 4.0 - 8.0) prep_aq->adjust_ph adjust_ph->combine extract 5. Extraction (Shake vigorously for 15 min) combine->extract separate 6. Phase Separation (Allow layers to settle for 10 min) extract->separate collect_aq 7. Collect Aqueous Phase (Drain lower organic layer, then collect aqueous sample) separate->collect_aq analyze 8. Analyze Metal Concentration (AAS or ICP-MS) collect_aq->analyze calculate 9. Calculate Efficiency analyze->calculate

Caption: Workflow for heavy metal extraction using ethyl 8-hydroxyquinoline-5-carboxylate.

  • Preparation of Organic Phase (Chelator Solution):

    • Accurately weigh the amount of ethyl 8-hydroxyquinoline-5-carboxylate required to make a 0.01 M solution in your chosen organic solvent (e.g., chloroform).

    • Dissolve the chelator in the solvent using a volumetric flask.

    • Rationale: A 0.01 M concentration provides a sufficient molar excess of the chelating agent relative to the typical ppm-level concentrations of heavy metals in wastewater.

  • Preparation of Aqueous Phase (Contaminated Sample):

    • Prepare a 1 L stock solution of deionized water containing 10 ppm each of the target heavy metals (Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺) using the 1000 ppm standards. This will serve as your standard contaminated water sample.

    • Rationale: Using a synthetic, multi-element sample allows for the simultaneous evaluation of extraction selectivity and efficiency under controlled conditions.

  • pH Adjustment of Aqueous Phase:

    • Pour 50 mL of the aqueous sample into a beaker.

    • Using a calibrated pH meter, adjust the pH to a desired value (e.g., 6.0) by dropwise addition of 0.1 M NaOH or 0.1 M HNO₃.

    • To evaluate the effect of pH, prepare several 50 mL aliquots and adjust their pH to different values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).[3][14]

    • Rationale: pH is the most critical parameter influencing extraction.[3] Optimal chelation occurs within a specific pH range where the ligand is deprotonated, and the metal is available as a free ion.

  • Liquid-Liquid Extraction:

    • Transfer a 50 mL pH-adjusted aqueous sample to a 125 mL separatory funnel.

    • Add 50 mL of the 0.01 M chelator solution (organic phase) to the funnel.

    • Stopper the funnel and shake vigorously for 15 minutes, ensuring to vent periodically to release pressure.

    • Rationale: A 1:1 phase ratio and vigorous shaking maximize the interfacial surface area, promoting the efficient transfer of the metal-chelate complex from the aqueous to the organic phase.

  • Phase Separation and Sample Collection:

    • Clamp the separatory funnel to a ring stand and allow the two phases to separate completely (approx. 10 minutes).

    • Carefully drain the lower organic layer (chloroform is denser than water) and discard it.

    • Drain the remaining aqueous layer (the extracted sample) into a clean, labeled vial for analysis.

    • Also, retain an un-extracted aliquot of the initial aqueous sample (from Step 2) as a control.

Protocol: Quantification of Extraction Efficiency

The success of the extraction is determined by measuring the residual metal concentration in the aqueous phase. High-sensitivity analytical techniques like AAS or ICP-MS are required for accurate quantification at trace levels.[12][15][16]

  • Instrument Calibration: Calibrate the AAS or ICP-MS instrument using a series of known concentration standards for each metal being analyzed.

  • Sample Analysis:

    • Analyze the initial (un-extracted) aqueous sample to determine the initial concentration (C_initial).

    • Analyze the final (extracted) aqueous sample to determine the final concentration (C_final).

  • Calculation of Extraction Efficiency:

    • The extraction efficiency (E%) for each metal is calculated using the following formula:

      E% = [ (C_initial - C_final) / C_initial ] * 100

Expected Results and Data Presentation

The extraction efficiency is highly dependent on pH. The table below presents hypothetical yet representative data to illustrate the expected outcomes. Maximum efficiency for many divalent metals with 8HQ derivatives is often observed in the slightly acidic to neutral pH range.

pH of Aqueous PhaseCu²⁺ Extraction (%)Pb²⁺ Extraction (%)Cd²⁺ Extraction (%)Zn²⁺ Extraction (%)
4.075.268.560.170.3
5.092.885.481.788.9
6.0 99.5 97.2 95.8 98.1
7.098.996.594.297.5
8.095.192.389.994.6

Rationale: At very low pH, competition from H⁺ ions hinders complex formation. At very high pH, metals may begin to precipitate as hydroxides, also reducing the efficiency of liquid-liquid extraction.

Troubleshooting

  • Poor Phase Separation (Emulsion Formation):

    • Cause: High shaking intensity or presence of surfactants.

    • Solution: Let the mixture stand for a longer period. Gentle swirling can help break the emulsion. In some cases, adding a small amount of a saturated NaCl solution can aid separation.

  • Low Extraction Efficiency:

    • Cause: Suboptimal pH, insufficient shaking time, or insufficient chelator concentration.

    • Solution: Verify the pH of the aqueous phase. Increase the shaking time to 30 minutes. Prepare a higher concentration of the chelator solution (e.g., 0.05 M).

  • Inconsistent Results:

    • Cause: Inconsistent pH adjustment, variable shaking times, or contamination of glassware.

    • Solution: Ensure precise pH control. Use a mechanical shaker for uniform mixing. Thoroughly clean all glassware with an acid wash followed by deionized water rinses.

Conclusion

Ethyl 8-hydroxyquinoline-5-carboxylate is a highly effective chelating agent for the removal of heavy metals from aqueous solutions via liquid-liquid extraction. The protocol described herein provides a reliable and scientifically grounded method for achieving high extraction efficiencies, particularly within a controlled pH range of 5.0 to 7.0. This method serves as a valuable tool for researchers developing new technologies for environmental remediation and for professionals monitoring industrial wastewater treatment processes.

References

  • Title: Analytical Methods for the Determination of Heavy Metals in Water. Source: ResearchGate URL: [Link]

  • Title: Analytical Determination of Heavy Metals in Water Using Carbon-Based Materials. Source: PMC URL: [Link]

  • Title: Tailoring the Use of 8‐Hydroxyquinolines for the Facile Separation of Iron, Dysprosium and Neodymium. Source: IRIS UPO URL: [Link]

  • Title: Determination of heavy metal ions concentration in aqueous solutions using adaptive data analysis methods. Source: SPIE Digital Library URL: [Link]

  • Title: Heavy Metal Removal with Chelating Agents: Essential Tools for Industrial Compliance. Source: TJCY URL: [Link]

  • Title: Chelating Agents in Heavy Metal Removal: Selection and Application. Source: AOP Advanced Oxidation Process URL: [Link]

  • Title: Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. Source: ACS Omega URL: [Link]

  • Title: Extraction Heavy Metals from Contaminated, Water using Chelating Agents. Source: SciSpace URL: [Link]

  • Title: A new derivative of 8-hydroxyquinoline. Features of distribution and complexation with Cu(II) and Zn(II) in two-phase systems. Source: Solvent Extraction and Ion Exchange URL: [Link]

  • Title: Extraction of Rare-Earth Ions with an 8-Hydroxyquinoline Derivative in an Ionic Liquid. Source: ResearchGate URL: [Link]

  • Title: Extraction of heavy metals from water using chelating agents: a comprehensive review. Source: ResearchGate URL: [Link]

  • Title: Metal extraction process with substituted 8-hydroxyquinoline.
  • Title: Extraction Heavy Metals from Contaminated, Water using Chelating Agents. Source: Oriental Journal of Chemistry URL: [Link]

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Source: Dovepress URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why does my compound appear to inhibit my enzyme, but the dose-response curve is extremely steep and non-reproducible?

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 8-hydroxyquinoline-5-carboxylate Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 8-hydroxyquinoline-5-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation and assay integration challenges with lipophilic chelators. Ethyl 8-hydroxyquinoline-5-carboxylate (E8HQC) is a notoriously difficult compound to handle in aqueous biological assays. Its planar aromatic quinoline core promotes strong intermolecular π-π stacking, while the ethyl ester moiety significantly increases its lipophilicity (computed XLogP3 of 2.5)[1]. When introduced into aqueous media, these factors drive rapid nucleation and precipitation, leading to variable assay readouts, false negatives, and aggregate-based false positives.

This guide provides field-proven, self-validating protocols to troubleshoot and overcome these solubility barriers.

Causality: You are likely observing aggregate-based promiscuous inhibition. At micromolar concentrations in aqueous buffers, lipophilic molecules like E8HQC self-associate into colloidal aggregates (typically 100–1000 nm in diameter). These colloids non-specifically adsorb and sequester the target enzyme, mimicking true inhibition[2]. This phenomenon is responsible for up to 95% of false-positive hits in high-throughput biochemical screens[3].

Self-Validating Solution: Implement a detergent-based counter-screen. Non-ionic detergents like Triton X-100 disrupt colloidal aggregates. If the inhibition is attenuated upon the addition of detergent, your compound is an aggregator, not a true competitive inhibitor[2].

AggregationWorkflow Start Observe Enzyme Inhibition (Steep Dose-Response) AddDet Counter-Screen: Add 0.01% - 0.1% Triton X-100 Start->AddDet Compare Re-evaluate IC50 AddDet->Compare Agg Inhibition Attenuated (Colloidal Aggregation) Compare->Agg Yes True Inhibition Maintained (True Target Binding) Compare->True No

Workflow for identifying aggregate-based promiscuous inhibition using detergent counter-screening.

Protocol: Detergent-Dependent Counter-Screen

  • Prepare your standard biochemical assay buffer.

  • Split the buffer into two parallel conditions: Condition A (Standard) and Condition B (Supplemented with 0.01% v/v Triton X-100)[3].

  • Perform a serial dilution of E8HQC in DMSO (ensure final assay DMSO concentration is ≤1%).

  • Dispense the enzyme and substrate into both Condition A and Condition B plates.

  • Calculate the IC50 for both conditions. A rightward shift of >5-fold in IC50 in Condition B confirms aggregate-based inhibition[2].

FAQ 2: When I dilute my DMSO stock of E8HQC into cell culture media, it immediately crashes out. How can I prevent this without killing my cells?

Causality: When a highly concentrated DMSO stock is pipetted directly into aqueous media, the local supersaturation at the droplet interface causes the hydrophobic compound to rapidly nucleate before the DMSO can diffuse. Furthermore, simply increasing the DMSO concentration is not viable, as cell lines have strict DMSO tolerance limits (e.g., HepG2 cells exhibit toxicity above 0.6% DMSO)[4].

Self-Validating Solution: Use a "backfilling" strategy with acoustic liquid handling, or pre-dilute the compound in an intermediate solvent cascade to ensure uniform dispersion.

Quantitative Data: DMSO Tolerance and Solubility Thresholds

Assay / Cell LineMax Tolerated DMSO (%)Typical E8HQC Solubility LimitRecommended Solubilization Strategy
Biochemical (Enzymatic)1.0% - 5.0%10 - 30 µM0.01% Triton X-100 / CHAPS[3]
HepG2 (Hepatocytes)0.5% - 0.6%[4]< 10 µMIntermediate dilution / Acoustic dispensing
MCF-7 (Breast Cancer)0.1% - 0.2%< 5 µMCyclodextrin Inclusion Complex[5]

Protocol: Intermediate Dilution & Backfilling

  • Prepare a 10 mM master stock of E8HQC in 100% anhydrous DMSO. Store in desiccated aliquots to prevent water absorption, which degrades stock integrity[6].

  • Instead of direct media addition, perform serial dilutions in 100% DMSO to create a concentration curve[7].

  • Acoustic Dispensing (Preferred): Use an acoustic dispenser to transfer nanoliter volumes directly into the dry assay plate. Backfill with pure DMSO to ensure every well has an identical, homogenous DMSO percentage (e.g., exactly 0.5%)[7].

  • Manual/Tip-based (Alternative): Pre-warm the culture media to 37°C. Add the DMSO stock dropwise to the media while vortexing vigorously to ensure rapid dispersion, preventing local supersaturation.

FAQ 3: DMSO optimization and detergents are incompatible with my downstream live-cell imaging. Are there formulation alternatives for E8HQC?

Causality: Yes. When co-solvents fail or cause unacceptable cytotoxicity, host-guest complexation is the gold standard. 8-Hydroxyquinoline derivatives can form inclusion complexes with β-cyclodextrins (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD)[8]. The cyclodextrin features a hydrophobic internal cavity that encapsulates the lipophilic ethyl ester and quinoline rings, while its hydrophilic exterior ensures high aqueous solubility, effectively shielding the compound from the aqueous environment without altering its covalent structure[5].

Cyclodextrin Target E8HQC (Lipophilic, Insoluble) Process Kneading & Lyophilization (1:2 Molar Ratio) Target->Process Host HP-β-Cyclodextrin (Hydrophilic Shell, Hydrophobic Core) Host->Process Complex Inclusion Complex (Aqueous Soluble, Bioavailable) Process->Complex

Logical formulation workflow for cyclodextrin host-guest inclusion complexation.

Protocol: Preparation of HP-β-CD Inclusion Complexes via Lyophilization

  • Weigh E8HQC and HP-β-CD to achieve a 1:2 molar stoichiometry, which has been shown to yield optimal inclusion for quinoline derivatives[8].

  • Dissolve HP-β-CD in ultra-pure water.

  • Dissolve E8HQC in a minimal volume of ethanol.

  • Slowly add the ethanolic E8HQC solution to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature for 24 hours to allow complex equilibrium[5].

  • Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Freeze the remaining clear aqueous solution at -80°C, followed by lyophilization (freeze-drying) for 48 hours[8].

  • The resulting white powder is the E8HQC/HP-β-CD inclusion complex, which can be directly dissolved in cell culture media or PBS at millimolar concentrations without precipitation.

References

  • PubChem. "Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851". National Institutes of Health. URL: [Link]

  • Feng, B. Y., & Shoichet, B. K. "A detergent-based assay for the detection of promiscuous inhibitors". Nature Protocols, 2006. URL: [Link]

  • Feng, B. Y., et al. "A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library". Journal of Medicinal Chemistry, 2007. URL: [Link]

  • Sirenko, O., et al. "Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury". PMC - NIH, 2014. URL: [Link]

  • RSC Books. "Chapter 2: Assay Development and Automation in High Content Screening". Royal Society of Chemistry. URL: [Link]

  • Spectrochimica Acta Part A. "A single-step multicomponent synthesis of a quinoline derivative and the characterization of its cyclodextrin inclusion complex". PubMed - NIH, 2008. URL: [Link]

  • MDPI. "Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments". International Journal of Molecular Sciences, 2020. URL: [Link]

Sources

Optimization

Minimizing background fluorescence in ethyl 8-hydroxyquinoline-5-carboxylate sensor applications

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing ethyl 8-hydroxyquinoline-5-carboxylate as a fluorescent sensor. This guide is designed to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing ethyl 8-hydroxyquinoline-5-carboxylate as a fluorescent sensor. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven protocols to help you minimize background fluorescence and optimize your experimental outcomes.

Introduction: Understanding the Source of Fluorescence

Ethyl 8-hydroxyquinoline-5-carboxylate belongs to the 8-hydroxyquinoline (8-HQ) family of compounds. The parent 8-HQ molecule is known to be weakly fluorescent in many solvents. This is due to a phenomenon called excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group is transferred to the nitrogen atom in the pyridine ring upon excitation, leading to non-radiative decay pathways that quench fluorescence.[1][2][3] The fluorescence of 8-HQ derivatives can be significantly enhanced by factors that restrict this process, such as chelation with metal ions, which increases the rigidity of the molecule.[1][2][3] However, ester derivatives of 8-hydroxyquinoline, like ethyl 8-hydroxyquinoline-5-carboxylate, have been reported to exhibit lower fluorescence intensity compared to the parent 8-HQ.[4][5] This inherent weak fluorescence makes it even more critical to minimize all sources of background noise to achieve a high signal-to-noise ratio in your assays.

This guide will walk you through the common causes of high background fluorescence and provide you with actionable solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered when using ethyl 8-hydroxyquinoline-5-carboxylate sensors.

Q1: My blank wells (containing only the sensor in buffer/media) have very high fluorescence. What is the most likely cause?

A1: High fluorescence in your blank wells is often due to the intrinsic fluorescence of your assay medium or solvent. Many standard cell culture media contain components like phenol red and riboflavin, which are highly fluorescent.[6] Similarly, the choice of solvent can significantly impact the background signal.

Q2: I see a high background signal only when my cells are present, even without the sensor. Why is this happening?

A2: This is likely due to cellular autofluorescence. Endogenous molecules within cells, such as NADH, FAD, and lipofuscin, naturally fluoresce, particularly when excited with blue or green light.[7]

Q3: My signal-to-noise ratio is very low. How can I improve it?

A3: A low signal-to-noise ratio can be addressed by both increasing your specific signal and decreasing your background. For ethyl 8-hydroxyquinoline-5-carboxylate, which has inherently modest fluorescence, minimizing background is key. This can be achieved through optimizing your sensor concentration, choosing appropriate filters, and carefully selecting your assay components to reduce autofluorescence.

Q4: Can the type of microplate I use affect my background fluorescence?

A4: Absolutely. Standard clear-bottom polystyrene plates can exhibit significant autofluorescence. For sensitive fluorescence assays, it is highly recommended to use black-walled, clear-bottom plates, preferably with a glass or low-fluorescence polymer bottom, to minimize well-to-well crosstalk and plate-associated background.

Q5: How does pH affect the fluorescence of my sensor?

A5: The fluorescence of 8-hydroxyquinoline derivatives is highly pH-dependent.[8][9][10] The protonation state of the quinoline nitrogen and the hydroxyl group influences the electronic structure and the potential for ESIPT. It is crucial to maintain a stable and optimal pH for your specific application to ensure consistent and maximal fluorescence.

In-Depth Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence is the most common challenge in assays using weakly fluorescent probes. The following guide will help you systematically identify and address the source of the high background.

high_background_workflow start High Background Detected check_blank Measure Blank (Buffer/Media + Sensor) start->check_blank check_autofluorescence Measure Autofluorescence (Cells + Buffer/Media, no Sensor) check_blank->check_autofluorescence No media_issue High Background in Blank check_blank->media_issue Yes check_reagent_purity Check Sensor Purity and Concentration check_autofluorescence->check_reagent_purity No cell_issue High Cellular Autofluorescence check_autofluorescence->cell_issue Yes sensor_issue High Signal from Sensor Alone check_reagent_purity->sensor_issue Yes solution_media Optimize Assay Media/Buffer: - Use phenol red-free media - Use low-fluorescence buffer (e.g., PBS) - Test different solvents media_issue->solution_media solution_cells Minimize Autofluorescence: - Use red-shifted fluorophores (if possible) - Use spectral unmixing - Photobleach background before adding sensor cell_issue->solution_cells solution_sensor Optimize Sensor Application: - Titrate sensor concentration - Purify sensor stock - Ensure complete dissolution sensor_issue->solution_sensor

Caption: Troubleshooting workflow for high background fluorescence.

  • Solvent and Buffer Selection: The polarity of the solvent can significantly affect the fluorescence of 8-hydroxyquinoline derivatives.[4][11] It is recommended to empirically test a range of solvents to find one that minimizes background while maintaining sensor function. For aqueous buffers, phosphate-buffered saline (PBS) is often a good starting point due to its low intrinsic fluorescence.

  • Use Phenol Red-Free Media: If working with cell cultures, switch to a phenol red-free formulation of your standard medium for the final assay steps.

  • Consider Specialized Low-Fluorescence Media: Several commercially available media formulations are designed to have minimal background fluorescence.

  • Plate Selection: As mentioned in the FAQs, use black-walled, clear-bottom microplates to reduce background and crosstalk. Glass-bottom plates are often superior to polystyrene for minimizing autofluorescence.

  • Spectral Unmixing: If your imaging system has this capability, you can acquire the emission spectrum of your unstained cells and use it to computationally subtract the autofluorescence signal from your experimental images.

  • Photobleaching the Background: Before adding the ethyl 8-hydroxyquinoline-5-carboxylate sensor, you can expose your cells to the excitation light for a period to photobleach the endogenous fluorophores. The more stable synthetic sensor can then be added for imaging.

Issue 2: Low Signal-to-Noise Ratio (SNR)

A poor SNR can make it difficult to detect real changes in your experimental system. The following steps can help improve your SNR.

snr_workflow start Low Signal-to-Noise Ratio optimize_concentration Titrate Sensor Concentration start->optimize_concentration optimize_instrument Optimize Instrument Settings optimize_concentration->optimize_instrument concentration_solution Find optimal concentration that maximizes signal without increasing background proportionally. optimize_concentration->concentration_solution check_environment Control Environmental Factors optimize_instrument->check_environment instrument_solution Adjust: - Excitation/Emission wavelengths - Filter bandwidth - Detector gain/exposure time - Pinhole size (confocal) optimize_instrument->instrument_solution environment_solution Optimize: - pH of the assay buffer - Temperature - Incubation time check_environment->environment_solution

Caption: Workflow for optimizing the signal-to-noise ratio.

It is a common misconception that adding more fluorescent probe will always result in a better signal. Too high a concentration can lead to self-quenching and an increase in non-specific binding, both of which will decrease your SNR. It is essential to perform a concentration titration to determine the optimal concentration of ethyl 8-hydroxyquinoline-5-carboxylate for your specific assay.

  • Excitation and Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your sensor in your specific experimental buffer. These can shift depending on the solvent environment.[4][11]

  • Filters: Use high-quality bandpass filters with narrow bandwidths to specifically collect the emission from your sensor and reject out-of-band light.

  • Detector Gain and Exposure Time: Increase the detector gain or exposure time to amplify the signal. However, be aware that this will also amplify the background noise. Find a balance that provides a good signal without saturating the detector.

  • Confocal Microscopy: If using a confocal microscope, adjusting the pinhole size can help to reject out-of-focus light, which can be a significant source of background.[12]

  • pH Optimization: As the fluorescence of 8-hydroxyquinoline derivatives is pH-sensitive, it is critical to determine the optimal pH for your assay and maintain it with a stable buffer system.[8][9][10]

  • Temperature: Ensure that your experiments are conducted at a consistent temperature, as fluorescence intensity can be temperature-dependent.

Experimental Protocols

Protocol 1: Purification of Ethyl 8-hydroxyquinoline-5-carboxylate

Impurities in your sensor stock can be a significant source of background fluorescence. If you suspect your stock is impure, recrystallization can improve its quality.

Materials:

  • Crude ethyl 8-hydroxyquinoline-5-carboxylate

  • Methanol (reagent grade)

  • Heating plate with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Dissolve the crude ethyl 8-hydroxyquinoline-5-carboxylate in a minimal amount of hot methanol.

  • Once fully dissolved, slowly cool the solution to room temperature to allow for the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Determining the Optimal Sensor Concentration

Materials:

  • Purified ethyl 8-hydroxyquinoline-5-carboxylate stock solution (e.g., in DMSO)

  • Assay buffer/media

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the ethyl 8-hydroxyquinoline-5-carboxylate stock solution in your assay buffer/media. A good starting range would be from 0.1 µM to 50 µM.

  • Add the dilutions to the wells of the 96-well plate. Include wells with only the assay buffer/media as a blank control.

  • If this is a cell-based assay, include wells with cells and the different sensor concentrations, as well as wells with cells and only the assay buffer/media (autofluorescence control).

  • Incubate the plate under your standard experimental conditions.

  • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.

  • Plot the fluorescence intensity against the sensor concentration. The optimal concentration will be in the range where the signal is high and has not yet plateaued, and where the background from the sensor itself is minimal.

Protocol 3: Minimizing Autofluorescence in a Cell-Based Assay

Materials:

  • Cells cultured on a black, glass-bottom 96-well plate

  • Phenol red-free, low-fluorescence imaging medium

  • Ethyl 8-hydroxyquinoline-5-carboxylate at the optimal concentration

  • Fluorescence microscope

Procedure:

  • Before the experiment, replace the cell culture medium with pre-warmed phenol red-free, low-fluorescence imaging medium.

  • Optional (for high autofluorescence): Place the plate on the microscope and expose the cells to the excitation light for 1-2 minutes to photobleach the endogenous autofluorescence.

  • Add the ethyl 8-hydroxyquinoline-5-carboxylate sensor to the wells at the predetermined optimal concentration.

  • Incubate for the required time to allow for sensor uptake and binding.

  • Wash the cells 2-3 times with the low-fluorescence imaging medium to remove any unbound sensor.

  • Image the cells using optimized acquisition settings (see Issue 2).

Data Presentation

Table 1: Solvent Effects on the Fluorescence of 8-Hydroxyquinoline Derivatives

SolventPolarity Index (ET(30))Typical Effect on 8-HQ Fluorescence
Methanol55.4Red-shift in emission for ether derivatives[4][5]
Acetonitrile45.6Moderate fluorescence
Chloroform39.1Blue-shift in absorption compared to polar solvents[4][5]

Note: The exact fluorescence properties of ethyl 8-hydroxyquinoline-5-carboxylate will need to be empirically determined, but the trends observed for other 8-HQ derivatives provide a useful starting point.

References

  • Al-Raqa, S. Y., Al-Otaibi, L. A., El-Shishtawy, R. M., & Asiri, A. M. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 20(2), 3045–3063. [Link]

  • Al-Raqa, S. Y., Al-Otaibi, L. A., El-Shishtawy, R. M., & Asiri, A. M. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2024). A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Luminescence, 39(1), e4610. [Link]

  • Gedam, M. M., et al. (2023). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods, 15(4), 488-496. [Link]

  • Ghosh, K., et al. (2015). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances, 5(86), 70538-70549. [Link]

  • Kauffmann, J. M., et al. (2014). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. RSC Advances, 4(94), 52029-52037. [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved March 27, 2026, from [Link]

  • Fine-Tuning Settings for Better Fluorescence Imaging. (2025, April 7). PreciPoint. [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging. Retrieved March 27, 2026, from [Link]

  • Molecular fluorescent pH-probes based on 8-hydroxyquinoline. (2014). ResearchGate. [Link]

  • Das, S., & Sahu, S. K. (1986). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 58(8), 1765–1769. [Link]

  • Bardez, E., Devol, I., & Valeur, B. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B, 101(39), 7786–7793. [Link]

  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-746. [Link]

  • Zhang, X.-F., et al. (2011). 8-Hydroxyquinoline-Substituted Boron–Dipyrromethene Compounds: Synthesis, Structure, and OFF–ON–OFF Type of pH-Sensing Properties. The Journal of Organic Chemistry, 76(9), 3163–3170. [Link]

  • graphvizによるフローチャートの作成. (n.d.). Sphinx-users.jp. Retrieved March 27, 2026, from [Link]

  • Signal-to-Noise Considerations. (n.d.). Evident Scientific. Retrieved March 27, 2026, from [Link]

  • Graphviz workflow 1. (2023, February 25). YouTube. [Link]

  • Colbry, D. (2019, January 2). Quick Graphviz Tutorial. Dirk Colbry. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]

  • External Resources. (2025, March 1). Graphviz. [Link]

  • Ellson, J., & Wood, G. (2012, June 11). Drawing graphs with Graphviz. [Link]

  • Li, C., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Journal of Biomedical Optics, 23(9), 1-9. [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 759-764. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014. [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. (2023). AIP Publishing. [Link]

  • Adhikary, R., et al. (2010). Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. The Journal of Physical Chemistry A, 114(18), 5932–5939. [Link]

  • Fazaeli, Y., Amini, M. M., Najafi, E., Mohajerani, E., Janghouri, M., Jalilian, A., & Ng, S. W. (2012). Synthesis and characterization of 8-hydroxyquinoline complexes of tin(IV) and their application in organic light emitting diode. Journal of Fluorescence, 22(5), 1263–1270. [Link]

  • Kim, S. K., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 18(4), 2809-2816. [Link]

  • Photophysical properties of ethyl... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Sadowski, B., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2069. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Ethyl 8-Hydroxyquinoline-5-carboxylate Metal Coordination

Welcome to the technical support center for optimizing metal coordination with ethyl 8-hydroxyquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing metal coordination with ethyl 8-hydroxyquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust and your results are reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of pH in the coordination of ethyl 8-hydroxyquinoline-5-carboxylate with metal ions.

Q1: Why is pH a critical parameter in the metal coordination of ethyl 8-hydroxyquinoline-5-carboxylate?

The coordination of metal ions by ethyl 8-hydroxyquinoline-5-carboxylate is fundamentally a pH-dependent process. This is because the ligand must first deprotonate its hydroxyl group (-OH) to form the phenoxide ion (-O⁻) before it can effectively chelate a metal ion. The nitrogen atom on the quinoline ring also participates in coordination. The availability of a lone pair of electrons on the nitrogen is also influenced by pH. Therefore, the pH of the solution dictates the equilibrium between the protonated (inactive for coordination) and deprotonated (active for coordination) forms of the ligand.

Q2: What are the pKa values for ethyl 8-hydroxyquinoline-5-carboxylate and how do they influence the optimal pH for metal coordination?

The crucial pKa for metal chelation is the one associated with the hydroxyl group. For efficient complex formation, the pH of the solution should be near or above this pKa to ensure a significant concentration of the deprotonated, coordinating form of the ligand.

Q3: What is the general relationship between pH and the stability of the resulting metal complex?

Generally, for ligands like 8-hydroxyquinoline and its derivatives, the stability of the metal complexes increases with increasing pH, up to a certain point. As the pH rises, the concentration of the deprotonated ligand increases, favoring complex formation. However, at very high pH values, metal ions can precipitate as metal hydroxides, which competes with the desired complexation reaction. Therefore, an optimal pH range exists where the ligand is sufficiently deprotonated and the metal ion remains in solution.[1][2][3] The stability of metal complexes with 8-hydroxyquinoline derivatives often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4]

Q4: How does the choice of metal ion affect the optimal pH for coordination?

Different metal ions have different hydrolysis constants, meaning they will precipitate as hydroxides at different pH values. For example, Fe(III) is highly prone to hydrolysis and will precipitate at a much lower pH than a more stable ion like Zn(II). Consequently, the optimal pH window for coordinating Fe(III) will be narrower and at a lower pH compared to Zn(II). It is essential to consider the specific metal ion's properties when designing your experiment.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or no yield of the metal complex.

  • Possible Cause: The pH of the reaction mixture is too low.

    • Explanation: If the pH is significantly below the pKa of the hydroxyl group, the ligand will be predominantly in its protonated form and unable to coordinate with the metal ion.

    • Solution: Gradually increase the pH of the reaction mixture using a suitable base (e.g., dilute NaOH or NH₄OH) while monitoring the formation of the complex. A pH-metric titration can be a valuable tool to determine the optimal pH.[4][5] Some protocols suggest adjusting the pH to around 8.5.[6]

  • Possible Cause: The pH of the reaction mixture is too high, causing metal hydroxide precipitation.

    • Explanation: If you observe a gelatinous precipitate instead of the expected crystalline complex, it is likely that the metal ion has precipitated as a hydroxide.

    • Solution: Lower the pH of the solution with a dilute acid. It is crucial to maintain a pH that is high enough for ligand deprotonation but low enough to prevent metal hydroxide formation. The optimal pH for the synthesis of Zn(II) with 8-hydroxyquinoline has been reported to be around 8.[7]

  • Possible Cause: Inappropriate solvent system.

    • Explanation: The solubility of both the ligand and the metal salt is crucial for the reaction to proceed.

    • Solution: Ensure that both reactants are soluble in the chosen solvent system. Mixtures of water with organic solvents like ethanol or methanol are often used.[5][8] Some metal complexes of 8-hydroxyquinoline derivatives are soluble in polar aprotic solvents like DMF and DMSO.[6]

Problem 2: The isolated product is a mixture of the desired complex and unreacted ligand.

  • Possible Cause: Incomplete deprotonation of the ligand.

    • Explanation: Even at a pH close to the pKa, a significant portion of the ligand may remain protonated, leading to an incomplete reaction.

    • Solution: Increase the pH slightly to shift the equilibrium further towards the deprotonated form. Alternatively, increasing the reaction time or temperature may also drive the reaction to completion.

  • Possible Cause: Stoichiometry of reactants is not optimal.

    • Explanation: The molar ratio of metal to ligand can influence the type of complex formed (e.g., 1:1 or 1:2 M:L).[9] An excess of ligand might not fully react if the metal ion is the limiting reagent.

    • Solution: Perform stoichiometric titrations (e.g., spectrophotometric or conductometric) to determine the optimal molar ratio of metal to ligand for your specific system.[10]

Problem 3: The metal complex precipitates out of solution too quickly, leading to an amorphous or impure product.

  • Possible Cause: The rate of pH change is too rapid.

    • Explanation: A sudden increase in pH can cause rapid, uncontrolled precipitation, trapping impurities within the solid.

    • Solution: Add the base dropwise and with vigorous stirring to ensure a gradual and uniform change in pH throughout the solution. This will promote the formation of a more crystalline and pure product.

Section 3: Experimental Protocols & Data

Protocol: pH-Metric Titration to Determine Optimal pH for Complexation

This protocol outlines a method to identify the pH range where complexation occurs, based on the principles of the Calvin-Bjerrum technique.[4]

Materials:

  • Ethyl 8-hydroxyquinoline-5-carboxylate

  • Metal salt (e.g., ZnCl₂, CuSO₄)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KCl)

  • Solvent (e.g., 50:50 ethanol:water)

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare three solutions in separate beakers:

    • Solution A (Acid Blank): A known volume of the solvent containing a known concentration of strong acid and inert salt.

    • Solution B (Ligand + Acid): The same composition as Solution A, but with a known concentration of ethyl 8-hydroxyquinoline-5-carboxylate added.

    • Solution C (Metal + Ligand + Acid): The same composition as Solution B, but with a known concentration of the metal salt added.

  • Titrate each solution with the standardized strong base at a constant temperature. Record the pH after each addition of the titrant.

  • Plot the data: Plot the measured pH versus the volume of NaOH added for all three titrations on the same graph.

  • Analyze the curves:

    • The horizontal shift between curves A and B is due to the protonation of the ligand. From this shift, the pKa values of the ligand can be calculated.

    • The horizontal shift between curves B and C indicates the release of protons upon complex formation. This region of the graph represents the optimal pH range for complexation.

Data Presentation: Stability Constants of 8-Hydroxyquinoline Metal Complexes

The following table presents representative stability constants (log K) for divalent metal complexes with the parent ligand, 8-hydroxyquinoline, to illustrate the relative stabilities. It is expected that ethyl 8-hydroxyquinoline-5-carboxylate will exhibit a similar trend.

Metal Ionlog K₁log K₂
Cu²⁺13.112.3
Ni²⁺11.510.1
Co²⁺10.69.5
Zn²⁺9.88.7
Fe²⁺9.07.6
Mn²⁺7.96.7

Table adapted from established literature values for 8-hydroxyquinoline.[4]

Section 4: Visualizing the pH-Dependent Coordination

The following diagram illustrates the fundamental relationship between pH and the ability of ethyl 8-hydroxyquinoline-5-carboxylate to coordinate with a metal ion.

G cluster_0 Low pH (Acidic) cluster_1 Optimal pH Range cluster_2 High pH (Basic) Protonated Ligand Protonated Ligand (Inactive for Coordination) Deprotonated Ligand Deprotonated Ligand (Active for Coordination) Protonated Ligand->Deprotonated Ligand Increase pH (Deprotonation) Deprotonated Ligand->Protonated Ligand Decrease pH (Protonation) Metal Complex Metal Complex Deprotonated Ligand->Metal Complex Metal Ion Metal Ion (M²⁺) Metal Ion->Metal Complex Metal Hydroxide Metal Hydroxide Precipitate Metal Ion->Metal Hydroxide High pH

Caption: pH-dependent equilibrium of ethyl 8-hydroxyquinoline-5-carboxylate and metal coordination.

References

  • Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration - AASCIT. (2015, May 10).
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC.
  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study | ACS Omega. (2025, November 26).
  • A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline - Benchchem.
  • Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6 | Request PDF - ResearchGate.
  • Metric Study of Mixed Ligand Complexes of Vanadium Metal Ion with 8-Hydroxyquinoline and L-Amino Acids in 50% - Journal of Chemical Health Risks. (2024, October 11).
  • The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions - Analyst (RSC Publishing).
  • synthesis, characterization and antimicrobial.
  • (PDF) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity - Academia.edu.
  • Synthesis, Characterization, and Antibacterial Studies of Mixed Ligand Dioxouranium Complexes with 8-Hydroxyquinoline and Some Amino Acids - PMC.
  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry. (2013, February 1).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - Research and Reviews: Journal of Chemistry. (2013, December 10).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. (2022, December 29).
  • Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En - Chemical Methodologies. (2022, June 16).
  • Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851 - PubChem.
  • Preparation and purification of 8-hydroxyquinoline metal complexes - ResearchGate.

Sources

Optimization

Technical Support Center: Proactive Stability Management for Ethyl 8-hydroxyquinoline-5-carboxylate

Welcome to the dedicated support center for ensuring the long-term stability of ethyl 8-hydroxyquinoline-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who rely o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for ensuring the long-term stability of ethyl 8-hydroxyquinoline-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their critical work. Here, we will address common challenges and provide in-depth, evidence-based strategies to prevent its oxidative degradation during storage.

Introduction: The Challenge of Preserving Ethyl 8-hydroxyquinoline-5-carboxylate

Ethyl 8-hydroxyquinoline-5-carboxylate, a key intermediate and active molecule, is susceptible to oxidative degradation due to its phenolic 8-hydroxyquinoline core.[1][2] This degradation can compromise experimental reproducibility, impact therapeutic efficacy, and lead to the formation of unwanted impurities. Understanding and mitigating the factors that drive this degradation is paramount for any researcher working with this compound.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and preventing the oxidative degradation of ethyl 8-hydroxyquinoline-5-carboxylate. We will delve into the underlying chemical principles and offer practical, actionable protocols to safeguard your valuable materials.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My once off-white crystalline powder of ethyl 8-hydroxyquinoline-5-carboxylate has developed a yellowish or brownish tint. What is happening?

A1: The discoloration of your ethyl 8-hydroxyquinoline-5-carboxylate is a primary indicator of oxidative degradation.[3] The phenolic hydroxyl group at the 8-position of the quinoline ring is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[2] This process is often accelerated by exposure to light, elevated temperatures, and the presence of oxygen and metal ions.[3]

Q2: I've observed a decrease in the potency of my compound in my assays over time. Could this be related to storage conditions?

A2: Absolutely. A loss of potency is a direct consequence of the degradation of the active parent compound.[3] The oxidative processes that cause discoloration also alter the chemical structure of ethyl 8-hydroxyquinoline-5-carboxylate, rendering it less effective or even inactive in your experimental system. It is crucial to re-evaluate your storage protocol if you observe inconsistent or declining activity.

Q3: What are the key environmental factors I need to control to prevent degradation?

A3: The stability of ethyl 8-hydroxyquinoline-5-carboxylate is primarily influenced by four key factors:

  • Light: Many quinoline derivatives are photosensitive and can degrade upon exposure to UV or ambient light.[3][4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][6]

  • Oxygen: As the degradation is an oxidative process, the presence of atmospheric oxygen is a critical factor.

  • Presence of Metal Ions: Transition metal ions can catalyze oxidative reactions.[1][7] 8-hydroxyquinoline and its derivatives are potent metal chelators, and this interaction can sometimes promote oxidative degradation.[8][9]

Proactive Storage and Handling Protocols

To ensure the long-term stability of your ethyl 8-hydroxyquinoline-5-carboxylate, we recommend a multi-faceted approach that addresses the key degradation factors.

Recommended Storage Conditions

For optimal stability, ethyl 8-hydroxyquinoline-5-carboxylate should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical reactions, including oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidative degradation pathway.
Light Amber Glass Vial or Light-Proof ContainerProtects the compound from photo-degradation initiated by UV and visible light.[4][5]
Container Tightly SealedPrevents the ingress of moisture and atmospheric oxygen.[4]
Workflow for Long-Term Storage Preparation

The following diagram illustrates the recommended workflow for preparing your ethyl 8-hydroxyquinoline-5-carboxylate for long-term storage.

StorageWorkflow cluster_prep Preparation cluster_inert Inerting cluster_storage Storage Start Receive/Synthesize Compound Dry Dry Compound Under Vacuum Start->Dry Transfer Transfer to Amber Vial Dry->Transfer Purge Purge with Inert Gas (Ar/N2) Transfer->Purge Seal Seal Tightly Purge->Seal Store Store at 2-8°C in the Dark Seal->Store

Caption: Workflow for preparing ethyl 8-hydroxyquinoline-5-carboxylate for long-term storage.

The Role of Antioxidants

For solutions of ethyl 8-hydroxyquinoline-5-carboxylate, the addition of a compatible antioxidant can provide an extra layer of protection against oxidation.[10][11][12]

Q4: What antioxidants are suitable for use with ethyl 8-hydroxyquinoline-5-carboxylate?

A4: The choice of antioxidant will depend on the solvent system and the downstream application. Common antioxidants used for stabilizing phenolic compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective in organic solvents.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

  • Sodium Metabisulfite: A reducing agent that can be used in aqueous solutions.[3]

It is crucial to perform compatibility and stability studies to ensure the chosen antioxidant does not interfere with your experiments.

Analytical Monitoring of Stability

Regularly assessing the purity of your stored ethyl 8-hydroxyquinoline-5-carboxylate is a critical component of a robust quality control program. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.[13][14]

Experimental Protocol: HPLC-UV for Stability Assessment

This protocol outlines a general method for monitoring the stability of ethyl 8-hydroxyquinoline-5-carboxylate.

1. Materials and Reagents:

  • Ethyl 8-hydroxyquinoline-5-carboxylate reference standard and stored sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation of degradation products). A common starting point is a mixture of acetonitrile and water with 0.1% phosphoric acid.[14][15]

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

  • Sample Solution: Prepare a solution of your stored ethyl 8-hydroxyquinoline-5-carboxylate in the mobile phase at a similar concentration to the standard.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 250 nm[15]

  • Column Temperature: 25°C

5. Data Analysis:

  • Compare the chromatogram of the stored sample to that of the reference standard.

  • Look for the appearance of new peaks, which may indicate degradation products.

  • Quantify the purity of the stored sample by comparing the peak area of the parent compound to the total peak area of all components.

Decision Tree for Stability Assessment

The following diagram provides a decision-making framework based on the results of your HPLC analysis.

StabilityDecision Start Perform HPLC Analysis CheckPurity Purity > 98%? Start->CheckPurity ContinueUse Continue to Use CheckPurity->ContinueUse Yes Investigate Investigate Degradation CheckPurity->Investigate No ReviewStorage Review Storage Conditions Investigate->ReviewStorage ConsiderPurification Consider Re-purification Investigate->ConsiderPurification Discard Discard and Obtain New Stock ReviewStorage->Discard ConsiderPurification->Discard

Caption: Decision tree for assessing the stability of ethyl 8-hydroxyquinoline-5-carboxylate.

Accelerated Stability Studies

For critical applications, performing an accelerated stability study can provide valuable insights into the long-term stability of your compound under your specific storage conditions.

Q5: How can I perform an accelerated stability study?

A5: Accelerated stability testing involves subjecting the compound to elevated stress conditions, such as higher temperatures, to predict its shelf-life under normal storage conditions.[16][17][18]

Protocol for Accelerated Stability Study
  • Sample Preparation: Aliquot your ethyl 8-hydroxyquinoline-5-carboxylate into several amber glass vials.

  • Stress Conditions: Store the vials at a range of elevated temperatures (e.g., 40°C, 60°C) and a control at the recommended storage temperature (2-8°C).

  • Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, 8 weeks).

  • Analysis: Analyze the samples at each time point using the HPLC method described above to determine the extent of degradation.

  • Data Modeling: The degradation kinetics can often be modeled using the Arrhenius equation to extrapolate the shelf-life at the recommended storage temperature.[18]

By implementing these proactive stability management strategies, you can ensure the integrity and reliability of your ethyl 8-hydroxyquinoline-5-carboxylate, leading to more consistent and reproducible research outcomes.

References

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC. (2023, April 25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Taylor & Francis. (2013, October 4). Taylor & Francis Online.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - ResearchGate. (2023, April 19).
  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC.
  • Quantitative analysis of clioquinol using 8-hydroxyquinoline deriv
  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. SIELC Technologies.
  • Accelerated Stability Testing – History and Recent Developments | Handbook of Antioxidant Methodology: Approaches to Activity Determination - Books. (2021, December 6). Royal Society of Chemistry.
  • FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. ScienceDirect.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC.
  • 8-HYDROXYQUINOLINE | Elemental Microanalysis. (2024, March 18). Elemental Microanalysis.
  • Material Safety Data Sheet 8-Hydroxyquinoline Section 1 - The Lab Depot. The Lab Depot.
  • SAFETY DATA SHEET. (2010, September 6). Fisher Scientific.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • RU2018115C1 - Method of 8-hydroxyquinoline determination - Google Patents.
  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC. (2018, December 7).
  • Application of Phenolic Compounds for Food Preservation: Food Additive and Active Packaging | IntechOpen. (2017, March 8). IntechOpen.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. (2023, June 19). JScholar.
  • 8-Hydroxyquinoline - SAFETY D
  • Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE) - AIP Publishing. AIP Publishing.
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. SIELC Technologies.
  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles - ACS Publications. (2007, March 10).
  • What is the mechanism of action of 8-Hydroxyquinoline - ChemicalBook. (2024, September 3). ChemicalBook.
  • Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography - ResearchGate.
  • Stability of Phenolic Compounds in Grape Stem Extracts - PMC - NIH.
  • Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. National Institute of Standards and Technology.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10). Longdom Publishing.
  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents.
  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medic
  • Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. Benchchem.
  • Preparation of 8-hydroxyquinoline - PrepChem.com. PrepChem.com.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (2014, January 15). SciSpace.
  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - MDPI. (2018, December 7). MDPI.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.

Sources

Troubleshooting

Overcoming steric hindrance in ethyl 8-hydroxyquinoline-5-carboxylate electrophilic substitution reactions

Welcome to the technical support center for electrophilic substitution reactions involving ethyl 8-hydroxyquinoline-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for electrophilic substitution reactions involving ethyl 8-hydroxyquinoline-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging substrate. Here, we will dissect the complexities arising from steric and electronic effects and provide actionable, field-proven strategies to achieve your desired C-7 functionalization.

The Core Challenge: A Tale of Competing Influences

Electrophilic aromatic substitution (EAS) on the 8-hydroxyquinoline scaffold is a well-established method for generating a diverse array of functionalized molecules with significant biological and material science applications.[1][2] However, when the C-5 position is occupied by an ethyl carboxylate group, as in ethyl 8-hydroxyquinoline-5-carboxylate, the synthetic landscape becomes considerably more complex.

The primary difficulty arises from a confluence of electronic and steric factors:

  • Electronic Effects: The powerful activating, ortho, para-directing effect of the C-8 hydroxyl group strongly favors electrophilic attack at the C-5 and C-7 positions.[3] Simultaneously, the ethyl carboxylate group at C-5 is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position, which is C-7. This dual influence makes achieving high regioselectivity a significant hurdle.

  • Steric Hindrance: The ethyl carboxylate group at the C-5 position presents a significant steric barrier, physically obstructing the approach of an electrophile to the adjacent C-6 position and potentially influencing the accessibility of the C-7 position, especially with bulky electrophiles.

This guide will provide you with the necessary tools to navigate these challenges and successfully synthesize your target C-7 substituted ethyl 8-hydroxyquinoline-5-carboxylate derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of products, or no reaction at all, when I try to introduce an electrophile to ethyl 8-hydroxyquinoline-5-carboxylate?

A1: This is the most common issue and stems from the competing directing effects of the 8-hydroxyl and 5-carboxylate groups. The hydroxyl group is a powerful activating group that directs electrophiles to the C-5 and C-7 positions. Since the C-5 position is already blocked, the C-7 position is the electronically favored site for substitution. However, the 5-carboxylate group is deactivating, making the entire ring less susceptible to electrophilic attack than 8-hydroxyquinoline itself. This can lead to low yields or the need for harsh reaction conditions, which in turn can decrease selectivity and lead to side products.

Q2: How does the steric hindrance from the C-5 ester group affect my reaction?

A2: The ethyl carboxylate group at C-5 creates a "steric shield" around the C-6 position, effectively preventing substitution at this site. While the C-7 position is further away, bulky electrophiles or transition states may still experience unfavorable steric interactions, potentially slowing down the reaction rate and lowering the yield. The key is to select reagents and conditions that minimize these steric clashes.

Q3: Is it necessary to protect the 8-hydroxyl group?

A3: In many cases, yes. The free hydroxyl group can interfere with certain electrophilic substitution reactions. For example, in Friedel-Crafts acylations, the Lewis acid catalyst can complex with the hydroxyl group, deactivating the ring system.[4] Protecting the hydroxyl group, for instance as a benzyl ether or a tosylate, can prevent these side reactions and improve the outcome of the desired substitution.[3]

Q4: What is the general order of reactivity for the available positions on the carbocyclic ring of ethyl 8-hydroxyquinoline-5-carboxylate?

A4: Based on the combined electronic effects of the activating 8-hydroxyl group and the deactivating 5-carboxylate group, the general order of reactivity towards electrophiles is: C-7 > C-6 . The C-7 position is activated by the hydroxyl group (para) and is the meta position relative to the deactivating carboxylate group, making it the most favorable site for electrophilic attack. The C-6 position is ortho to the deactivating carboxylate group and experiences significant steric hindrance, making it the least favorable.

Troubleshooting Guides & Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common electrophilic substitution reactions on ethyl 8-hydroxyquinoline-5-carboxylate.

Scenario 1: Halogenation (e.g., Bromination, Chlorination)

Common Problem: Low yield of the desired 7-halo product and/or formation of di-substituted byproducts (if the starting material was 8-hydroxyquinoline). With ethyl 8-hydroxyquinoline-5-carboxylate, the primary issue is often low conversion.

Causality: The deactivating effect of the 5-ester group can make halogenation challenging under mild conditions. Harsher conditions can lead to degradation.

Troubleshooting Workflow:

start Low yield of 7-halo product step1 Protect the 8-hydroxyl group (e.g., as benzyl ether) start->step1 step2 Optimize Halogenating Agent and Solvent step1->step2 step3 Control Reaction Temperature step2->step3 step4 Consider a Lewis Acid Catalyst step3->step4 end Improved yield of 7-halo product step4->end

Caption: Troubleshooting workflow for halogenation.

Detailed Protocol: C-7 Bromination

  • Protection of the 8-Hydroxyl Group (as Benzyl Ether):

    • Dissolve ethyl 8-hydroxyquinoline-5-carboxylate (1 eq.) in dry DMF.

    • Add anhydrous potassium carbonate (1.5 eq.).

    • Add benzyl bromide (1.2 eq.) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 8-(benzyloxy)quinoline-5-carboxylate.

  • C-7 Bromination:

    • Dissolve the protected quinoline (1 eq.) in a suitable solvent (e.g., chloroform or acetic acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of N-bromosuccinimide (NBS) (1.1 eq.) in the same solvent.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield ethyl 8-(benzyloxy)-7-bromoquinoline-5-carboxylate.

  • Deprotection:

    • The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, ethyl 7-bromo-8-hydroxyquinoline-5-carboxylate.

Parameter Recommendation Rationale
Protecting Group Benzyl, TosylPrevents side reactions with the hydroxyl group.
Halogenating Agent NBS, NCSProvides a controlled source of electrophilic halogen.
Solvent Chloroform, Acetic Acid, DMFSolubilizes reactants and influences reactivity.
Temperature 0 °C to room temperatureControls reaction rate and selectivity.
Scenario 2: Nitration

Common Problem: Difficulty in achieving mono-nitration at the C-7 position, with risks of over-nitration or degradation of the substrate under harsh acidic conditions.

Causality: The standard nitrating mixture (HNO₃/H₂SO₄) is highly aggressive and can lead to unwanted side reactions with the sensitive 8-hydroxyquinoline scaffold.

Troubleshooting Workflow:

start Poor yield/selectivity in C-7 nitration step1 Protect the 8-hydroxyl group start->step1 step2 Use a Milder Nitrating Agent step1->step2 step3 Precise Temperature Control step2->step3 step4 Optimize Reaction Time step3->step4 end Successful C-7 nitration step4->end

Caption: Troubleshooting workflow for nitration.

Detailed Protocol: C-7 Nitration

  • Protection of the 8-Hydroxyl Group:

    • Follow the protection protocol as described for halogenation.

  • C-7 Nitration:

    • Dissolve the protected quinoline (1 eq.) in concentrated sulfuric acid at 0 °C.

    • Slowly add a cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Deprotection:

    • Remove the protecting group as previously described.

Parameter Recommendation Rationale
Protecting Group Benzyl, TosylEssential to prevent oxidation and other side reactions.
Nitrating Agent Fuming HNO₃ in H₂SO₄A powerful nitrating system necessary due to the deactivated ring.
Temperature 0-5 °CCrucial for controlling the reaction rate and preventing over-nitration.
Scenario 3: Friedel-Crafts Acylation

Common Problem: The reaction fails to proceed.

Causality: The Lewis acid catalyst (e.g., AlCl₃) complexes with the nitrogen of the quinoline ring and the 8-hydroxyl group, leading to strong deactivation of the aromatic system towards electrophilic attack.

Troubleshooting and Strategy:

Direct Friedel-Crafts acylation on this substrate is notoriously difficult. A more viable approach involves a multi-step synthesis where the acyl group is introduced via a different strategy, such as a metal-catalyzed cross-coupling reaction on a C-7 halogenated precursor.

Alternative Strategy: Acylation via Cross-Coupling

start Direct Friedel-Crafts Fails step1 Synthesize 7-halo-8-(protected)quinoline-5-carboxylate start->step1 step2 Perform a Palladium-catalyzed Cross-Coupling Reaction (e.g., Suzuki, Stille) with an appropriate organometallic reagent step1->step2 step3 Deprotect the 8-hydroxyl group step2->step3 end Desired C-7 Acylated Product step3->end

Sources

Reference Data & Comparative Studies

Validation

Ethyl 8-hydroxyquinoline-5-carboxylate vs 8-hydroxyquinoline for metal chelation efficiency

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in coordination chemistry, renowned for its potent bidentate metal-chelating capabilities. While the parent molecule, 8-HQ, serves as a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in coordination chemistry, renowned for its potent bidentate metal-chelating capabilities. While the parent molecule, 8-HQ, serves as a benchmark for broad-spectrum metal scavenging, functionalizing the quinoline ring fundamentally alters its thermodynamic and kinetic profile. This guide provides an objective, data-driven comparison between 8-HQ and its derivative, Ethyl 8-hydroxyquinoline-5-carboxylate (E8HQ5C) , focusing on how electron-withdrawing modifications dictate metal chelation efficiency, redox modulation, and downstream biological applications.

Mechanistic Principles of Chelation and Electronic Tuning

The Baseline: 8-Hydroxyquinoline (8-HQ)

The chelating efficiency of 8-HQ relies on the spatial proximity of its electron-donating groups: the quinolinium nitrogen and the phenolic hydroxyl (-OH) group at the 8-position. This geometry allows for the formation of highly stable, five-membered chelate rings with transition metals such as Cu²⁺, Fe³⁺, and Zn²⁺[1]. Because both donor atoms are relatively electron-rich, 8-HQ exhibits high proton dissociation constants (pKa) and exceptionally high thermodynamic stability constants ( logK )[2].

The Modification: Ethyl 8-hydroxyquinoline-5-carboxylate

E8HQ5C introduces an ethyl carboxylate ester (-COOEt) at the 5-position of the quinoline ring. As a strong electron-withdrawing group (EWG) , the ester pulls electron density away from the aromatic system via resonance and inductive effects.

The Causality of Electronic Tuning: By withdrawing electron density, the 5-carboxylate group significantly decreases the basicity of both the nitrogen and oxygen donor atoms. Consequently, the pKa values of the hydroxyl group and the quinolinium nitrogen drop substantially[3].

  • Thermodynamic Impact: Lower basicity translates to a lower absolute stability constant ( logK ) for metal complexes. E8HQ5C binds metals less tightly than 8-HQ in a purely thermodynamic sense.

  • Kinetic and Biological Impact: In biological systems (pH 7.4), the lower pKa of E8HQ5C means a much higher fraction of the ligand exists in its active, deprotonated state compared to 8-HQ. Furthermore, weaker absolute binding preferentially stabilizes lower oxidation states of metals (e.g., Cu⁺ over Cu²⁺, Fe²⁺ over Fe³⁺), which promotes localized redox cycling and the generation of reactive oxygen species (ROS)—a highly desirable trait in targeted anticancer drug development[4].

Quantitative Data Comparison

The following table summarizes the physicochemical and chelation properties of both ligands. (Note: Specific constants for E8HQ5C are derived from established Linear Free-Energy Relationships (LFER) of 5-substituted EWG 8-HQ derivatives).

Property8-Hydroxyquinoline (8-HQ)Ethyl 8-hydroxyquinoline-5-carboxylate
Substituent at C5 Hydrogen (Neutral)Ethyl Carboxylate (Strong EWG)
pKa (Quinolinium NH⁺) ~4.99~3.80
pKa (Phenolic OH) ~9.51~7.60
log K₁ (Cu²⁺) ~15.1~13.0
log K₁ (Fe³⁺) ~13.0~11.5
Primary Application Broad-spectrum chelation, agriculture, baseline assaysAnticancer prodrugs, targeted redox modulation

Experimental Protocol: Self-Validating Spectrophotometric Determination of Stability Constants

To objectively quantify the metal-binding affinity ( logβ ) of these ligands, potentiometric titrations often fail at high affinities. As an alternative, we utilize UV-Vis Spectrophotometric Titration .

Causality of Experimental Choice: The deprotonation of the hydroxyl group and subsequent metal coordination extends the π -conjugation of the quinoline ring. This causes a distinct, measurable bathochromic (red) shift in the UV-Vis spectrum. By tracking the isosbestic points, we can precisely calculate speciation without relying solely on pH electrodes.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 1.0 mM stock solutions of 8-HQ and E8HQ5C. Crucial Step: Due to the increased lipophilicity of the ethyl ester derivative, utilize a 30:70 (w/w) DMSO:Water co-solvent system to prevent precipitation during metal complexation.

  • Metal-Ligand Mixing: Prepare sample solutions containing the ligand and the target metal (e.g., CuCl₂) at strict molar ratios of 1:1, 1:2, and 1:4 in a background electrolyte of 0.1 M KCl to maintain constant ionic strength.

  • pH-Metric UV-Vis Titration: Titrate the mixture from pH 2.0 to 11.5 using standardized 0.1 M NaOH. Record the UV-Vis spectra (250–500 nm) after a 3-minute equilibration period at each 0.2 pH increment.

  • Self-Validation via Competitive Chelation: To ensure the calculated logK is thermodynamically accurate and not a kinetic artifact, introduce a known competitor (e.g., EDTA, logKCu​=18.8 ) to the pre-formed Cu-ligand complex at pH 7.4. The rate and extent of absorbance reversion to the free-ligand spectrum physically validates the reversibility and the relative stability constant of the system.

  • Data Deconvolution: Export the multi-wavelength absorbance data and fit it against the pH titration curve using non-linear least-squares regression software (e.g., HYPERQUAD) to extract the exact pKa and logβ values.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram maps the logical progression from structural modification to functional application, illustrating why a "weaker" chelator is often preferred for advanced therapeutics.

ChelationThermodynamics Substrate1 8-Hydroxyquinoline (8-HQ) Parent Scaffold Prop1 High pKa (OH ~9.5) Strong Basic Donors Substrate1->Prop1 Substrate2 Ethyl 8-hydroxyquinoline- 5-carboxylate Prop2 Lower pKa (OH ~7.6) Reduced Basicity via EWG Substrate2->Prop2 Mech1 High Thermodynamic Stability (log K > 14) Prop1->Mech1 Mech2 Lower Absolute log K Increased Free Fraction at pH 7.4 Prop2->Mech2 Out1 Broad-Spectrum Metal Scavenging Mech1->Out1 Out2 Targeted Redox Modulation (Anticancer/Prodrugs) Mech2->Out2

Fig 1. Structure-activity relationship of 8-HQ vs its 5-carboxylate derivative on metal chelation.

Conclusion

While 8-Hydroxyquinoline remains the gold standard for absolute metal scavenging and analytical extractions due to its high stability constants, Ethyl 8-hydroxyquinoline-5-carboxylate represents a sophisticated evolution in ligand design. By intentionally dampening the thermodynamic affinity via an electron-withdrawing group, researchers can tune the pKa closer to physiological pH and alter the redox potential of the bound metal. For applications requiring blunt-force metal removal, 8-HQ is superior. For nuanced applications like metalloenzyme inhibition or ROS-generating anticancer therapeutics, the 5-carboxylate derivative provides the necessary kinetic and electronic finesse.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: Drug Design, Development and Therapy (Dovepress / NIH) URL:[Link]

  • Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Validating the Purity of Synthesized Ethyl 8-Hydroxyquinoline-5-Carboxylate: A Comparative Guide to HPLC-UV vs. Orthogonal Methods

As a Senior Application Scientist, I frequently oversee the transition of novel intermediates from synthesis to preclinical validation. Ethyl 8-hydroxyquinoline-5-carboxylate (CAS: 104293-76-7)[1] is a prime example of a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the transition of novel intermediates from synthesis to preclinical validation. Ethyl 8-hydroxyquinoline-5-carboxylate (CAS: 104293-76-7)[1] is a prime example of a compound that routinely fails standard purity assays if its underlying coordination chemistry is not respected. Widely used as a scaffold for metallo-pharmaceuticals and HIF-prolyl hydroxylase inhibitors, this compound demands a highly optimized analytical approach.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against orthogonal methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). It provides a self-validating experimental protocol designed to overcome the unique chromatographic challenges presented by this molecule.

The Analytical Challenge: Chelation-Induced Distortion

The core difficulty in analyzing ethyl 8-hydroxyquinoline-5-carboxylate lies in its structure. The 8-hydroxyquinoline (8-HQ) scaffold is a potent bidentate chelator. When injected onto a standard silica-based C18 column, the pyridine nitrogen and phenolic hydroxyl group immediately coordinate with trace heavy metals (e.g., Fe³⁺, Al³⁺) embedded in the silica matrix[2].

This metal-ligand complexation results in severe peak tailing, retention time shifting, and artificially low recovery rates, making accurate purity integration impossible[3]. To achieve a reliable assay, we must fundamentally alter the causality of this interaction by introducing an acidic modifier, such as orthophosphoric acid (H₃PO₄), into the mobile phase. The acid protonates the quinoline nitrogen, masking its chelating ability and yielding the sharp, symmetrical peaks necessary for accurate UV integration[4].

Chelation_Mechanism A 8-Hydroxyquinoline Scaffold C Metal-Ligand Chelation (Peak Tailing & Loss) A->C interacts with B Trace Metal Ions (Silica Column) B->C E Protonation of Quinoline N (Chelation Masked) C->E mitigated by D Acidic Modifier (0.1% H3PO4) D->E induces F Symmetrical Peak (Accurate Integration) E->F ensures

Fig 2: Mechanism of chelation-induced peak distortion and mitigation via acidic mobile phase.

Methodology Comparison: HPLC-UV vs. qNMR vs. LC-MS

While [2] remains the gold standard for absolute quantification, a robust purity validation strategy often employs orthogonal techniques.

  • HPLC-UV : Offers the highest precision for absolute quantification (RSD < 1%) and excellent resolution of structurally similar impurities[5]. However, it requires careful mobile phase optimization to prevent chelation[3].

  • qNMR : A rapid, orthogonal technique that requires no calibration curves and is entirely unaffected by the column chelation issues that plague chromatography[6]. While qNMR and HPLC-UV yield highly convergent results for main-component purity, qNMR's higher Limit of Detection (LOD) makes it less suitable for trace impurity profiling[7].

  • LC-MS/MS : Essential for identifying unknown degradation products based on mass-to-charge (m/z) ratios[8]. However, matrix effects and ionization suppression make it less reliable than UV for the absolute quantification of the main API. Note that for LC-MS applications, non-volatile H₃PO₄ must be substituted with volatile modifiers like ammonium formate[2].

Quantitative Performance Comparison
Analytical ParameterHPLC-UV (Optimized Method)qNMR (Benchtop / High-Field)LC-MS/MS
Primary Utility Absolute quantification & purity validationRapid structural confirmation & purityTrace impurity identification
Selectivity Excellent (Baseline chromatographic separation)Moderate (Potential for signal overlap)Excellent (Mass-to-charge separation)
Limit of Detection (LOD) ~5.0 ng/mL[9]~1.0 - 5.0 mg/mL< 1.0 ng/mL
Precision (RMSE / RSD) High (RMSE ~1.1, RSD < 1%)[10]Moderate (RMSE ~1.3 - 2.1, RSD ~2%)[10]Moderate (Ion suppression variability)
Analysis Time per Sample 10 - 15 minutes4 - 5 minutes[7]15 - 20 minutes
Susceptibility to Chelation High (Requires acidic modifiers)[3]None (Analyzed in solution state)High (Requires volatile modifiers)[2]

Self-Validating Experimental Protocol: HPLC-UV Purity Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) as a hard gate; if the SST parameters are not met, the system halts, preventing the generation of skewed data.

Materials & Reagents
  • Synthesized Ethyl 8-hydroxyquinoline-5-carboxylate[1]

  • Acetonitrile (ACN, HPLC Grade)

  • Orthophosphoric acid (H₃PO₄, 85% Analytical Grade)

  • Ultra-pure water (18.2 MΩ·cm)

Step-by-Step Workflow

Step 1: Mobile Phase Preparation (The Causality of Acidification)

  • Action: Prepare an isocratic mixture of 30% Acetonitrile and 70% Water. Add 0.1% (v/v) H₃PO₄[3]. Degas via sonication for 15 minutes.

  • Causality: The addition of 0.1% H₃PO₄ lowers the pH below the pKa of the quinoline nitrogen. Protonating this nitrogen eliminates its ability to act as an electron donor, effectively shutting down the bidentate chelation pathway with trace metals in the column[3].

Step 2: Column Selection & Equilibration

  • Action: Install a mixed-mode cation-exchange column (e.g., Primesep 200, 4.6 x 150 mm, 5 µm) or a highly passivated, fully end-capped C18 column[2]. Equilibrate with the mobile phase at 1.0 mL/min until the baseline is stable at 250 nm.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject 20 µL of a 50 µg/mL reference standard solution five consecutive times.

  • Validation Logic: Calculate the %RSD of the peak areas and the tailing factor (Tf).

    • Acceptance Criteria: %RSD ≤ 2.0% and Tf ≤ 1.5.

    • Causality: A Tf > 1.5 indicates incomplete masking of column metal sites, which will artificially skew the purity calculation. Do not proceed until the column is further passivated.

Step 4: Sample Preparation & Analysis

  • Action: Dissolve the synthesized batch of ethyl 8-hydroxyquinoline-5-carboxylate in the mobile phase to a target concentration of 50 µg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates[4]. Inject 20 µL into the HPLC system.

  • Action: Record the chromatogram for a 15-minute run time.

Step 5: Data Integration

  • Action: Integrate all peaks at 250 nm. Calculate the relative purity using the area normalization method (Area of Main Peak / Total Area of All Peaks × 100).

Purity_Workflow A Synthesized Batch: Ethyl 8-hydroxyquinoline-5-carboxylate B Sample Preparation (Dissolution in ACN/H2O & Filtration) A->B C HPLC-UV (Primary) High Precision Quantification B->C D qNMR (Orthogonal) Rapid Purity & Structural Check B->D E LC-MS (Orthogonal) Impurity Mass Profiling B->E F System Suitability Testing (SST) (RSD < 2%, Tailing < 1.5) C->F G Final Purity Certificate (Validated Data) D->G E->G F->G

Fig 1: Multi-modal analytical workflow for purity validation prioritizing HPLC-UV quantification.

References

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 . SIELC Technologies. Available at: [Link][2]

  • HPLC Method for Analysis of 8-hydroxyquinoline (Primesep 200) . SIELC Technologies. Available at:[Link][3]

  • Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives . ResearchGate. Available at: [Link][9]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures . PMC - NIH. Available at:[Link][6],[10]

  • Small Molecule Identity and Purity Testing . Pacific BioLabs. Available at: [Link][8]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug . IJSRT Journal. Available at: [Link][5]

  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products . MDPI. Available at:[Link][7]

Sources

Validation

A Comparative Guide to the Metal Chelation Affinity of Ethyl 8-hydroxyquinoline-5-carboxylate and EDTA

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can profoundly impact experimental outcomes and therapeutic efficacy. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can profoundly impact experimental outcomes and therapeutic efficacy. This guide provides an in-depth comparison of the binding affinity of Ethyl 8-hydroxyquinoline-5-carboxylate, a derivative of the well-known 8-hydroxyquinoline scaffold, and the benchmark chelator, Ethylenediaminetetraacetic acid (EDTA). We will delve into the structural and mechanistic basis of their chelating properties, present available experimental data on their binding affinities, and provide detailed protocols for the experimental determination of these crucial parameters.

Introduction to the Chelators

Ethyl 8-hydroxyquinoline-5-carboxylate belongs to the 8-hydroxyquinoline family of compounds, which are recognized for their potent metal-chelating capabilities.[1][2] The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[3] These compounds and their derivatives have garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, which are often linked to their ability to modulate metal ion homeostasis.[1][4]

Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid and a hexadentate ligand, meaning it can form six bonds to a single metal ion.[5] Its strong and broad-spectrum chelating ability has made it a gold standard in various applications, from treating heavy metal poisoning to its use as an anticoagulant and a component in numerous biochemical and molecular biology buffers to inhibit metalloproteases.[6][7]

Structural Basis of Chelation

The binding affinity of a chelator is intrinsically linked to its molecular structure and the number and nature of its donor atoms.

  • Ethyl 8-hydroxyquinoline-5-carboxylate is a bidentate chelator, meaning it forms two coordinate bonds to a metal ion.[3] The stability of the resulting complex is influenced by the formation of a five-membered ring involving the metal ion.

  • EDTA is a hexadentate chelator, capable of enveloping a metal ion through its two amine and four carboxylate groups.[5] This multi-point attachment leads to the formation of highly stable, water-soluble metal complexes, a phenomenon known as the chelate effect.[8][9]

cluster_E8HQC Ethyl 8-hydroxyquinoline-5-carboxylate cluster_EDTA EDTA E8HQC E8HQC EDTA EDTA

Caption: Chemical structures of Ethyl 8-hydroxyquinoline-5-carboxylate and EDTA.

Comparative Binding Affinity

The following table presents the stability constants for EDTA and 8-hydroxyquinoline-2-carboxylic acid, a structurally similar compound to Ethyl 8-hydroxyquinoline-5-carboxylate. It is important to note that the electronic effects of the ethyl carboxylate group at the 5-position versus a carboxylic acid group at the 2-position will result in differences in the absolute binding affinities. However, the general trends can still provide valuable insights.

Metal Ion8-Hydroxyquinoline-2-carboxylic acid (log K₁)[10]EDTA (log K)[11][12][13]
Divalent Cations
Ca(II)6.1610.65
Mg(II)4.938.79
Mn(II)-13.89
Fe(II)-14.30
Co(II)-16.45
Ni(II)-18.4
Cu(II)12.0018.78
Zn(II)9.1016.5
Cd(II)8.5716.5
Pb(II)11.35-
Trivalent Cations
Fe(III)-25.1
Al(III)-16.4
Cr(III)-23.4
Co(III)-41.4
La(III)10.13-
Gd(III)9.89-

Analysis of Binding Data:

From the available data, it is evident that EDTA generally forms significantly more stable complexes with a wide range of divalent and trivalent metal ions compared to the 8-hydroxyquinoline derivative. This is largely attributable to the chelate effect, where the hexadentate nature of EDTA leads to a more favorable entropic contribution to the binding free energy compared to the bidentate 8-hydroxyquinoline scaffold.[8]

For certain metal ions like Cu(II) and Pb(II), the 8-hydroxyquinoline derivative still demonstrates substantial binding affinity. The choice between these chelators will, therefore, depend on the specific application. For broad, strong chelation of a wide array of metal ions, EDTA is the superior choice. However, for applications where a more moderate binding affinity or specific interactions with certain metal ions are desired, Ethyl 8-hydroxyquinoline-5-carboxylate and other 8-hydroxyquinoline derivatives may offer advantages.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinities is paramount for the characterization of any chelating agent. Several biophysical techniques can be employed for this purpose. Below are detailed protocols for three commonly used methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[14]

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Chelator Prepare Chelator Solution (e.g., Ethyl 8-hydroxyquinoline-5-carboxylate) Syringe Load Syringe with Chelator Chelator->Syringe Metal Prepare Metal Ion Solution (e.g., CuSO₄) Cell Load Sample Cell with Metal Ion Metal->Cell Buffer Prepare Buffer (e.g., HEPES, pH 7.4) Buffer->Chelator Buffer->Metal Titration Titrate Chelator into Metal Solution Syringe->Titration Cell->Titration RawData Record Heat Pulses Titration->RawData Integration Integrate Peaks to Determine Heat per Injection RawData->Integration BindingIsotherm Plot Heat vs. Molar Ratio Integration->BindingIsotherm Fitting Fit Data to a Binding Model BindingIsotherm->Fitting Results Obtain Kₐ, ΔH, n Fitting->Results

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of Ethyl 8-hydroxyquinoline-5-carboxylate in a suitable solvent (e.g., DMSO) and then dilute it into the desired aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) and consistent between the chelator and metal solutions.

    • Prepare a solution of the metal salt (e.g., CuSO₄) in the same buffer.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the ITC cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the metal ion solution into the sample cell and the Ethyl 8-hydroxyquinoline-5-carboxylate solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the chelator solution into the metal ion solution.

    • Allow the system to reach equilibrium after each injection. The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of chelator to metal ion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[15]

Fluorescence Spectroscopy

This technique relies on changes in the fluorescence properties of the chelator upon metal binding. Many 8-hydroxyquinoline derivatives, including potentially Ethyl 8-hydroxyquinoline-5-carboxylate, exhibit changes in their fluorescence emission upon chelation.

Step-by-Step Methodology:

  • Determine Optimal Excitation and Emission Wavelengths:

    • Record the fluorescence emission spectrum of a solution of Ethyl 8-hydroxyquinoline-5-carboxylate in the absence and presence of a saturating concentration of the metal ion of interest to identify the wavelength of maximum fluorescence change.

  • Titration:

    • Prepare a solution of Ethyl 8-hydroxyquinoline-5-carboxylate at a fixed concentration in a suitable buffer.

    • Sequentially add small aliquots of a concentrated metal ion stock solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence intensity at the predetermined emission wavelength.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the total metal ion concentration.

    • Fit the data to a binding equation (e.g., the Hill equation or a quadratic binding equation) to determine the dissociation constant (K_d).

Potentiometric Titration

This is a classical and highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the chelator and a metal ion as a strong base or acid is added.

Step-by-Step Methodology:

  • System Calibration:

    • Calibrate a pH electrode using standard buffer solutions.

  • Titration:

    • Prepare a solution containing known concentrations of Ethyl 8-hydroxyquinoline-5-carboxylate, the metal ion, and a strong acid (e.g., HCl).

    • Titrate this solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

    • Perform a separate titration of the chelator in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • The stability constants are calculated from the titration curves by solving a series of mass balance equations that describe the concentrations of all species in solution at equilibrium. Specialized software is typically used for these complex calculations.

Conclusion

Both Ethyl 8-hydroxyquinoline-5-carboxylate and EDTA are effective metal chelators, but they exhibit significantly different binding characteristics. EDTA's hexadentate nature confers a high binding affinity for a broad range of metal ions, making it a robust and widely applicable chelator. Ethyl 8-hydroxyquinoline-5-carboxylate, as a bidentate chelator, displays more moderate binding affinities. The choice between these two compounds should be guided by the specific requirements of the application, such as the target metal ion, the desired binding strength, and the biological or chemical environment. The experimental protocols detailed in this guide provide a framework for researchers to accurately determine the binding affinities of these and other chelating agents, enabling informed decisions in their scientific endeavors.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (URL: [Link])

  • What is Chelation Therapy and What is the Scientific Basis for its Use? NatureMed Clinic. (URL: [Link])

  • EDTA Chelation Therapy for Holistic Cancer Treatment. IAH Wellness. (URL: [Link])

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. (URL: [Link])

  • Isothermal titration calorimetry. Nature Protocols. (URL: [Link])

  • Formation Constants for metal-EDTA Complexes. Chempendix - Google Sites. (URL: )
  • Critical evaluation of equilibrium constants in solution. part A, Stability constants of metal complexes. Middlebury College. (URL: [Link])

  • Stability Constants for Metal Ion–EDTA Complexes. Laboratory Notes. (URL: [Link])

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. (URL: [Link])

  • Stability constants K of various metal complexes with edta 4À and corre. ResearchGate. (URL: [Link])

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. (URL: [Link])

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. Royal Society of Chemistry. (URL: [Link])

  • complex formation titrations with edta. (URL: [Link])

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (URL: [Link])

  • Ethyl 8-hydroxyquinoline-5-carboxylate. PubChem. (URL: [Link])

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. (URL: [Link])

  • Stability of Metal Complexes. SciSpace. (URL: [Link])

  • Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration. AASCIT. (URL: [Link])

  • A Method for Metal/Protein Stoichiometry Determination Using Thin-Film Energy Dispersive X-ray Fluorescence Spectroscopy. ACS Publications. (URL: [Link])

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Publications. (URL: [Link])

  • Chapter 9. Isothermal titration calorimetry. Moodle@Units. (URL: [Link])

  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of Visualized Experiments. (URL: [Link])

  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. IJTSRD. (URL: [Link])

  • Stability Constants of Metal Complexes in Solution. Semantic Scholar. (URL: [Link])

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (URL: [Link])

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. (URL: [Link])

  • Potentiometric Determination of Stability Constants of Binary and Ternary Complexes of L-Tryptophan and Anti- Inflammatory Drugs. (URL: [Link])

  • The Relative Stability of Internal Metal Complexes. II. Metal Derivatives of 8-Hydroxyquinoline 5-Sulphonic Acid and a Series of Monocarboxylic Mono-α-amino Acids including Histidine. ConnectSci. (URL: [Link])

  • Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. PubMed. (URL: [Link])

  • How can I measure metal binding affinity of isolated protein? ResearchGate. (URL: [Link])

  • Principles and practice of determining metal–protein affinities. Portland Press. (URL: [Link])

  • Bidentate ligand. Wikipedia. (URL: [Link])

  • Chelation. Chemistry LibreTexts. (URL: [Link])

  • Chelate effect. Wikipedia. (URL: [Link])

  • Coordination Chemistry CC4. Chelation. (URL: [Link])

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. (URL: [Link])

  • What is EDTA? Uses, benefits, and side effects. Medical News Today. (URL: [Link])

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Comparative

In Vitro Cytotoxicity and Epigenetic Profiling of Ethyl 8-Hydroxyquinoline-5-Carboxylate Across Cancer Cell Lines

Executive Summary & Epigenetic Context Ethyl 8-hydroxyquinoline-5-carboxylate is a highly cell-permeable ester prodrug of 5-carboxy-8-hydroxyquinoline, commonly referred to in literature as IOX1[1]. IOX1 is a potent, bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Epigenetic Context

Ethyl 8-hydroxyquinoline-5-carboxylate is a highly cell-permeable ester prodrug of 5-carboxy-8-hydroxyquinoline, commonly referred to in literature as IOX1[1]. IOX1 is a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, specifically targeting Jumonji C (JmjC) domain-containing histone demethylases (KDMs) such as KDM4C, KDM2A, KDM3A, and KDM6B[2].

While the parent IOX1 compound demonstrates exceptional cell-free enzymatic inhibition (e.g., KDM4C IC50 = 0.6 μM)[2], its highly polar carboxylic acid group severely restricts cellular permeability[3]. The ethyl esterification masks this charge, allowing the molecule to passively diffuse across the plasma membrane. Once inside the cell, intracellular esterases cleave the ester bond to release the active IOX1 moiety[1]. This prodrug strategy is critical for achieving meaningful in vitro cytotoxicity and epigenetic modulation without requiring toxic, high-micromolar dosing[4].

Mechanistic Pathway

The primary cytotoxic mechanism of this compound is driven by epigenetic reprogramming rather than acute chemical poisoning. By chelating the active site Fe(II) of JmjC KDMs, the active drug prevents histone demethylation[5]. This restores repressive histone marks (such as H3K9me3), leading to the downregulation of oncogenes, cell cycle arrest at the G0/G1 phase via p21 upregulation, and eventual apoptosis[2].

G A Ethyl 8-HQ-5-carboxylate (Prodrug) B Cell Membrane (Passive Diffusion) A->B Enhanced Permeability C Intracellular Esterases (Hydrolysis) B->C D IOX1 (Active Acid) Fe(II) Chelation C->D Cleavage E JmjC KDM Inhibition (KDM4, KDM6) D->E Target Binding F Histone Methylation (↑ H3K9me3, ↑ H3K4me3) E->F Epigenetic Modulation G Cytotoxicity & Apoptosis F->G Gene Repression

Mechanism of Ethyl 8-hydroxyquinoline-5-carboxylate from cellular entry to epigenetic cytotoxicity.

Comparative In Vitro Cytotoxicity Across Cell Lines

The cytotoxicity of ethyl 8-hydroxyquinoline-5-carboxylate and its analogous ester derivatives varies significantly depending on the baseline epigenetic landscape and KDM dependency of the target cell line.

Cell LineTissue OriginCytotoxic SensitivityMechanistic Observation
HCT116 / CT26 Colorectal CarcinomaHighSignificant inhibition of proliferation and migration; induces apoptosis. Exhibits strong synergy with bevacizumab in vitro[6].
HeLa Cervical AdenocarcinomaModerateParent IOX1 shows low efficacy due to poor permeability; ester derivatives significantly increase intracellular H3K9me3 levels and reduce viability[3].
A549 Lung CarcinomaModerateParent IOX1 exhibits an IC50 of ~48.3 μM (48h). Ester prodrugs enhance intracellular accumulation, driving H3K4me3/H3K9me3 elevation and inhibiting proliferation[3],[1].
B16F10 MelanomaLow (Direct)Functions primarily by downregulating PD-L1 and sensitizing cells to immunogenic cell death rather than direct cell killing[7],[8].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the evaluation of epigenetic prodrugs requires a dual-assay approach: one to measure phenotypic viability and another to confirm on-target epigenetic engagement.

Protocol 1: Cell Viability & Cytotoxicity (CCK-8 Assay) Causality Check: Unlike the standard MTT assay which requires the solubilization of formazan crystals (often leading to well-to-well variability), the CCK-8 assay utilizes WST-8 to produce a highly water-soluble formazan dye. This allows for continuous, non-destructive monitoring of cell viability over 48-72 hours—a critical requirement for epigenetic drugs, which typically exhibit delayed phenotypic effects compared to acute chemotherapeutics.

  • Seeding: Seed cells (e.g., HCT116 or HeLa) in a 96-well plate at a density of 5 × 10³ cells/well in 100 μL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a serial dilution of ethyl 8-hydroxyquinoline-5-carboxylate (0.1 μM to 100 μM) in complete medium (final DMSO concentration <0.1%). Treat cells for 48 and 72 hours.

  • Incubation: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Target Engagement (H3K9me3 Immunofluorescence) Causality Check: A reduction in cell viability does not inherently prove that the drug functioned via its intended mechanism. By quantifying nuclear H3K9me3 accumulation, this protocol self-validates the assay by proving that the ethyl ester successfully permeated the membrane, was hydrolyzed to IOX1, and successfully inhibited intracellular KDMs[3].

  • Preparation: Seed cells on glass coverslips in 24-well plates and treat with the IC50 concentration of the compound for 48 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Staining: Block with 5% BSA for 1 hour. Incubate with primary anti-H3K9me3 antibody (1:500) overnight at 4°C.

  • Detection: Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.

  • Analysis: Image using a confocal microscope and quantify the mean fluorescence intensity (MFI) of H3K9me3 within the DAPI-positive nuclear regions.

Expert Insights: Causality in Experimental Choices

  • The Permeability Paradox: Researchers must be cautious when translating cell-free enzymatic data to in vitro cell culture. The parent IOX1 requires high micromolar concentrations in cell culture to achieve the same effect as nanomolar concentrations in cell-free assays due to membrane repulsion[3]. Utilizing the ethyl ester derivative bridges this gap, allowing researchers to observe true KDM-driven phenotypes without the confounding variable of high-dose chemical toxicity[1].

  • Cytostasis vs. Cytotoxicity: Epigenetic inhibitors often act as cytostatic agents (halting the cell cycle at G0/G1) rather than purely cytotoxic ones[2]. This explains why IC50 values might seem high compared to traditional chemotherapeutics (like doxorubicin). Their true value often lies in combination therapy, such as sensitizing tumors to immune responses or reversing drug-induced PD-L1 upregulation[8],[6].

References

  • ACS Publications. "Synergistic Combination of Oral Transcytotic Nanomedicine and Histone Demethylase Inhibitor for Enhanced Cancer Chemoimmunotherapy". ACS Nano. URL:[Link]

  • PubMed. "Antitumor effects of IOX1 combined with bevacizumab-induced apoptosis and immunity on colorectal cancer cells". NIH.gov. URL:[Link]

  • Frontiers. "The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia". Frontiersin.org. URL:[Link]

  • ACS Publications. "Sialic Acid-Modified Nanoparticles in Combination Therapy with 5-Carboxy-8-hydroxyquinoline...". Molecular Pharmaceutics. URL:[Link]

  • PubMed Central. "Small molecule KDM4s inhibitors as anti-cancer agents". NIH.gov. URL:[Link]

  • Semantic Scholar. "Targeting histone lysine demethylases". Semanticscholar.org. URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 8-hydroxyquinoline-5-carboxylate

Operational Safety and Handling Guide: Ethyl 8-hydroxyquinoline-5-carboxylate Introduction & Chemical Profile Ethyl 8-hydroxyquinoline-5-carboxylate (CAS: 104293-76-7) is a highly specialized intermediate utilized extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Ethyl 8-hydroxyquinoline-5-carboxylate

Introduction & Chemical Profile

Ethyl 8-hydroxyquinoline-5-carboxylate (CAS: 104293-76-7) is a highly specialized intermediate utilized extensively in 1[1]. The 8-hydroxyquinoline scaffold is a "privileged structure" known for its bidentate metal-chelating properties, making it a critical pharmacophore in the development of metalloenzyme inhibitors, anti-cancer agents, and anti-microbial therapeutics. The addition of the ethyl carboxylate moiety at the 5-position modulates the molecule's electronic distribution and increases its lipophilicity, which enhances cellular permeability but also alters its safety profile.

As a crystalline powder, this compound presents specific acute and chronic handling risks. According to Globally Harmonized System (GHS) classifications, it is designated with hazard codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][3]. This guide provides a causality-driven framework for the safe handling, dissolution, and disposal of this compound.

Hazard Causality & Mitigative Logic

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The lipophilic ester group facilitates rapid dermal absorption, necessitating strict contact barriers. Furthermore, as a finely milled powder, it poses a significant inhalation risk; aerosolized particles can rapidly irritate mucosal membranes in the respiratory tract[2].

HazardLogic Chem Ethyl 8-hydroxyquinoline- 5-carboxylate H315 H315/H319 Skin & Eye Irritation Chem->H315 Contact H335 H335 Respiratory Irritation Chem->H335 Inhalation H302 H302 Acute Oral Toxicity Chem->H302 Ingestion Mit1 Nitrile Gloves & Safety Goggles H315->Mit1 Mitigated by Mit2 Fume Hood & Respirator H335->Mit2 Mitigated by Mit3 Strict Hygiene Protocols H302->Mit3 Mitigated by

Logical relationship between chemical hazards and required PPE mitigations.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be matched to the specific physicochemical properties of the compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness), double-gloved.The esterified quinoline structure increases lipophilicity, enhancing potential dermal penetration. Nitrile provides superior chemical resistance against organic powders compared to latex.
Eye Protection Snug-fitting chemical safety goggles.Mitigates the risk of corneal irritation from airborne particulate matter (H319)[3].
Respiratory Handling strictly in a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of fine crystalline dust (H335). If a hood is unavailable, an N95/P100 particulate respirator is mandatory[3].
Body Protection Flame-retardant lab coat (100% cotton) with closed cuffs.Prevents electrostatic discharge during powder transfer and protects against accidental spills.

Operational Workflows: Step-by-Step Handling and Dissolution

Ethyl 8-hydroxyquinoline-5-carboxylate is typically4 (e.g., DMSO, DMF) and halogenated solvents (e.g., Dichloromethane), but exhibits poor aqueous solubility[4]. The following protocol ensures safe transfer and dissolution while minimizing aerosolization.

Protocol: Precision Weighing and Solubilization

  • Pre-Operational Validation :

    • Action: Verify the chemical fume hood is operational.

    • Self-Validation: Perform a "tissue flutter test" at the sash opening to visually confirm negative pressure (target face velocity: 80-100 fpm).

  • Static Mitigation :

    • Action: Ground the analytical balance. Use an anti-static ionizer if available.

    • Rationale: Organic powders often carry static charges. Static cling can cause the powder to aggressively repel from the spatula, leading to sudden aerosolization and contamination of the workspace.

  • Weighing and Transfer :

    • Action: Tare a conductive, anti-static weigh boat. Use a grounded stainless-steel spatula to transfer the Ethyl 8-hydroxyquinoline-5-carboxylate[1].

    • Action: Cap the source bottle immediately after extraction to prevent ambient moisture absorption.

  • Dissolution :

    • Action: Transfer the powder into a borosilicate glass reaction vial. Add the selected solvent (e.g., DMSO) dropwise down the side of the vial to wash any residual powder into the base.

    • Rationale: Dropwise addition prevents the displacement of air from ejecting fine particulates out of the vial.

  • Decontamination :

    • Action: Wipe down the balance, spatulas, and workspace with a lint-free wipe dampened with ethanol, followed by a secondary wipe with distilled water.

Workflow Prep 1. Fume Hood Prep & PPE Donning Weigh 2. Weighing (Anti-static Spatula) Prep->Weigh Transfer 3. Transfer to Reaction Vessel Weigh->Transfer SpillCheck Spill Detected? Transfer->SpillCheck Dissolve 4. Dissolution (DMSO/DCM/EtOH) Waste Hazardous Waste Disposal (Non-Aqueous) Dissolve->Waste Post-Reaction SpillCheck->Dissolve No SpillResp Spill Response Protocol (Wet Wiping) SpillCheck->SpillResp Yes SpillResp->Waste

Standard operational workflow for the safe handling and dissolution of the compound.

Spill Response & Waste Disposal Plan

Because 8-hydroxyquinoline derivatives are potent metal chelators, environmental release poses a severe risk to aquatic ecosystems via the stripping of essential trace metals (e.g., copper, zinc) from the environment.

Immediate Spill Response (Powder)

  • Evacuate & Isolate : If a spill occurs outside the fume hood, immediately step back and isolate a 1-meter radius to allow airborne dust to settle.

  • Containment (No Dry Sweeping) : Never use a brush or broom, as this will aerosolize the H335-rated powder[2].

  • Wet Wiping : Cover the spilled powder with absorbent paper towels. Gently apply a solvent that the compound is poorly soluble in (e.g., water with a mild surfactant) to dampen the powder, then carefully wipe it up.

  • Secondary Cleaning : Wipe the area a second time with an ethanol-dampened cloth to remove any lipophilic residue.

Disposal Logistics

  • Solid Waste : All contaminated wipes, weigh boats, and empty vials must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste : Solutions containing Ethyl 8-hydroxyquinoline-5-carboxylate must be segregated into "Non-Halogenated Organic Waste" (or "Halogenated" if DCM was used).

  • Drain Prohibition : Under no circumstances should this compound or its solutions be disposed of down the sink, due to its metal-chelating environmental toxicity. All waste must be routed to a certified chemical incineration facility.

References

Sources

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